(2-Chloro-6-methylpyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBGLKMRMBRXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625092 | |
| Record name | (2-Chloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689259-06-1 | |
| Record name | (2-Chloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Chloro-6-methylpyridin-3-yl)methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its structural motif, a substituted pyridyl methanol, is prevalent in numerous biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes. The content is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.
Introduction: The Significance of this compound
Substituted pyridines are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1] The title compound, this compound, serves as a versatile intermediate for introducing the 2-chloro-6-methylpyridin-3-yl)methyl moiety into larger molecules. The presence of the chloro, methyl, and hydroxymethyl groups on the pyridine ring provides multiple points for further functionalization, making it a valuable synthon in the development of novel chemical entities.
This guide will explore the most common and effective synthetic routes to this compound, focusing on the reduction of corresponding aldehydes and carboxylic acids, as well as strategies involving the functionalization of the pyridine ring.
Synthetic Pathways
Pathway 1: Reduction of 2-Chloro-6-methylpyridine-3-carbaldehyde
This is arguably the most direct route to the target molecule, involving the reduction of the aldehyde functional group. The success of this pathway is contingent on the availability of the starting aldehyde, 2-chloro-6-methylpyridine-3-carbaldehyde.
The starting aldehyde can be prepared through various methods, one common approach being the oxidation of the corresponding alcohol, which in this context might seem counterintuitive. However, it can also be synthesized from other precursors. One potential route involves the Vilsmeier-Haack formylation of 2-chloro-6-methylpyridine.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[2] Various reducing agents can be employed for this purpose, with the choice often depending on factors such as chemoselectivity, cost, and ease of workup.
Experimental Protocol: Reduction of 2-Chloro-6-methylpyridine-3-carbaldehyde
-
Materials:
-
2-Chloro-6-methylpyridine-3-carbaldehyde[3]
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 2-chloro-6-methylpyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
-
Causality of Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes in the presence of other potentially reducible functional groups.
-
Methanol is a common protic solvent for borohydride reductions.
-
The reaction is performed at 0 °C initially to control the exothermic reaction.
-
Aqueous ammonium chloride is used to quench the reaction and hydrolyze the borate ester intermediate.
-
Diagram: Workflow for the Reduction of 2-Chloro-6-methylpyridine-3-carbaldehyde
Caption: A stepwise workflow for the synthesis of this compound via aldehyde reduction.
Pathway 2: Reduction of 2-Chloro-6-methylnicotinic Acid and its Esters
Another viable synthetic strategy involves the reduction of the carboxylic acid or its corresponding ester. This pathway is particularly useful if 2-chloro-6-methylnicotinic acid is a readily available starting material.
2-Chloro-6-methylnicotinic acid can be synthesized from 2-hydroxy-6-methylnicotinic acid by treatment with a chlorinating agent like phosphorus oxychloride.[4]
Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinic Acid [4]
-
Materials:
-
2-Hydroxy-6-methylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous ethanol
-
-
Procedure:
-
Heat a mixture of 2-hydroxy-6-methylnicotinic acid (1.0 eq) and phosphorus oxychloride (excess) at 125 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from aqueous ethanol to obtain 2-chloro-6-methylnicotinic acid.
-
-
Causality of Experimental Choices:
-
Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl group of the hydroxypyridine into a chloro group.
-
The reaction is performed at elevated temperature to drive the reaction to completion.
-
Pouring the reaction mixture onto ice quenches the reaction and hydrolyzes the excess phosphorus oxychloride.
-
The direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2] Alternatively, the carboxylic acid can be first converted to its ester, which can then be reduced under milder conditions.
Experimental Protocol: Reduction of Methyl 2-chloro-6-methylnicotinate
-
Materials:
-
Methyl 2-chloro-6-methylnicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
-
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2-chloro-6-methylnicotinate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
-
Causality of Experimental Choices:
-
Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.
-
Anhydrous THF is a suitable aprotic solvent for LiAlH₄ reductions.
-
The reaction is performed under an inert atmosphere as LiAlH₄ reacts violently with water and moisture.
-
The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
-
Sources
An In-Depth Technical Guide to (2-Chloro-6-methylpyridin-3-yl)methanol (CAS Number: 689259-06-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-6-methylpyridin-3-yl)methanol, a substituted pyridine derivative, is a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive chlorine atom, a nucleophilic hydroxyl group, and a modifiable methyl group on a pyridine scaffold, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and reactivity, with a focus on its practical application in drug discovery and development.
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
Substituted pyridines are ubiquitous motifs in a vast array of biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. This compound has emerged as a valuable intermediate due to the orthogonal reactivity of its functional groups, enabling selective chemical transformations at different positions of the molecule.
The 2-chloro substituent serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The 3-methanol group provides a site for oxidation to the corresponding aldehyde, a key precursor for the formation of carbon-carbon and carbon-heteroatom bonds, or for etherification and esterification to introduce further diversity. The 6-methyl group can also be functionalized, for instance, through oxidation, to further elaborate the molecular structure. This combination of functionalities makes this compound a highly sought-after starting material in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the unambiguous characterization of its derivatives.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 689259-06-1 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Physical Form | Solid | [1][2] |
| Boiling Point | 279.8 ± 35.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the methanol group, the hydroxyl proton, and the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants are influenced by the electronic effects of the chloro, methyl, and hydroxymethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms, while the methyl and methylene carbons will appear in the aliphatic region of the spectrum.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.[3]
-
C=C and C=N stretching (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ range.
-
C-O stretch: A band in the 1000-1300 cm⁻¹ region.
-
C-Cl stretch: An absorption in the 600-800 cm⁻¹ range.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope. Common fragmentation pathways may include the loss of a hydrogen radical, a hydroxyl radical, a chloromethyl radical, or cleavage of the hydroxymethyl group.[4]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common and efficient strategy involves the synthesis of a key intermediate, 2-chloro-6-methylnicotinic acid, followed by its reduction.
Synthesis of 2-Chloro-6-methylnicotinic Acid
One established method for the preparation of 2-chloro-6-methylnicotinic acid involves the chlorination of 2-hydroxy-6-methylnicotinic acid.
Figure 1: Synthesis of 2-chloro-6-methylnicotinic acid.
Experimental Protocol:
-
Combine 2-hydroxy-6-methylnicotinic acid with an excess of phosphorus oxychloride.
-
Heat the reaction mixture at 125°C for approximately 2 hours.[5]
-
After cooling, carefully pour the reaction mixture onto ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from aqueous ethanol to yield pure 2-chloro-6-methylnicotinic acid.[5]
Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The use of heat is necessary to drive the reaction to completion. Pouring the reaction mixture onto ice serves to both quench the excess reactive phosphorus oxychloride and to precipitate the product, which has lower solubility in the aqueous acidic medium.
Reduction of 2-Chloro-6-methylnicotinic Acid to this compound
The reduction of the carboxylic acid to the primary alcohol is a key transformation. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), are highly effective and selective for this reduction, often proceeding under mild conditions.[6][7]
Figure 2: Reduction of 2-chloro-6-methylnicotinic acid.
Experimental Protocol:
-
Dissolve 2-chloro-6-methylnicotinic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C.
-
Slowly add a solution of borane-THF complex (typically 1 M in THF) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture back to 0°C and carefully quench the excess borane by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality of Experimental Choices: Borane reagents are preferred for the reduction of carboxylic acids in the presence of other reducible functional groups due to their high selectivity. The reaction is performed in an anhydrous aprotic solvent like THF to prevent the quenching of the borane reagent. The final quench with methanol is to safely neutralize any unreacted borane.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the selective manipulation of its three functional groups.
Reactions at the 2-Chloro Position
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters, providing access to a wide range of biaryl and styryl pyridine derivatives.
-
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the chloro-pyridine with primary or secondary amines, leading to the synthesis of substituted aminopyridines.[2]
Figure 3: Key cross-coupling reactions of the 2-chloro position.
Reactions of the 3-Methanol Group
The primary alcohol functionality can be readily transformed into other important functional groups.
-
Oxidation: Oxidation of the alcohol to the corresponding aldehyde, 2-chloro-6-methylnicotinaldehyde, provides a key intermediate for various carbon-carbon bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions.
-
Etherification: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis or other etherification protocols, allowing for the introduction of a wide range of alkyl or aryl groups.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters.
Role in the Synthesis of Biologically Active Molecules
This compound and its derivatives are key intermediates in the synthesis of a variety of pharmaceutical candidates. For example, substituted pyridines are core components of many kinase inhibitors, and this building block provides a convenient entry point for the synthesis of such compounds.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the development of novel therapeutic agents.
References
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ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]
- Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. Organic Syntheses, 89, 184. doi: 10.15227/orgsyn.089.0184
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]
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ResearchGate. (2008). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 23). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-methyloctane. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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NIH. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]
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Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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MDPI. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
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YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved from [Link]
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YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of (2-Chloro-6-methylpyridin-3-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyridinylmethanol derivative, (2-Chloro-6-methylpyridin-3-yl)methanol. This compound is of significant interest to researchers and professionals in the field of drug development and medicinal chemistry due to its potential as a versatile building block in the synthesis of complex bioactive molecules. This document outlines the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the unambiguous structural elucidation and purity assessment of this target molecule. By integrating established spectroscopic principles with predicted data, this guide serves as an in-depth resource for scientists engaged in the synthesis and analysis of substituted pyridine intermediates.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The specific substitution pattern of this compound offers a unique combination of reactive handles and steric/electronic properties, making it a valuable synthon for library synthesis and lead optimization campaigns. The chloro substituent at the 2-position provides a site for nucleophilic aromatic substitution or cross-coupling reactions, while the methanol group at the 3-position can be readily oxidized to an aldehyde or derivatized to form ethers and esters. The methyl group at the 6-position influences the molecule's lipophilicity and metabolic stability.
Given its potential utility, a robust and well-documented analytical workflow for the characterization of this compound is paramount. This guide is structured to provide not just the spectroscopic data itself, but also the scientific rationale behind the interpretation, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. A thorough understanding of its atomic connectivity and electronic distribution is fundamental to predicting and interpreting its spectroscopic signatures.
Caption: Molecular structure of this compound.
Based on this structure, we can anticipate the following key spectroscopic features:
-
¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the methylene protons of the methanol group, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns will be indicative of their electronic environment and spatial relationships.
-
¹³C NMR: Resonances for the seven distinct carbon atoms in the molecule, including the five carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, N, O) and the aromaticity of the ring.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the pyridine ring, and the C-O stretch of the primary alcohol.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns will likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, and cleavage of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale for Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid overwhelming signals from the solvent protons. Tetramethylsilane (TMS) is commonly used as an internal standard with its signal set to 0.00 ppm. A field strength of 400 MHz or higher is recommended to achieve good signal dispersion.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | H-4 |
| ~7.10 | d | 1H | H-5 |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.60 | s | 3H | -CH₃ |
| ~2.50 (broad) | s | 1H | -OH |
Interpretation and Causality:
-
Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The downfield shift of H-4 (~7.65 ppm) is attributed to the deshielding effect of the adjacent electronegative nitrogen atom and the electron-withdrawing chloro group. H-5 (~7.10 ppm) will be upfield relative to H-4.
-
Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet (~4.80 ppm) in a simple spectrum.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet (~2.60 ppm).
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is often a broad singlet (~2.50 ppm) due to chemical exchange. This peak can be confirmed by a D₂O exchange experiment, where the -OH proton is replaced by deuterium, causing the signal to disappear.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale for Experimental Choices: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom. The same deuterated solvent and internal standard as in ¹H NMR are used.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C-6 | Attached to nitrogen and bearing a methyl group. |
| ~150.0 | C-2 | Attached to both nitrogen and chlorine, leading to a significant downfield shift. |
| ~139.0 | C-4 | Aromatic CH carbon. |
| ~135.0 | C-3 | Aromatic carbon bearing the hydroxymethyl group. |
| ~120.0 | C-5 | Aromatic CH carbon. |
| ~60.0 | -CH₂OH | Aliphatic carbon attached to an oxygen atom. |
| ~24.0 | -CH₃ | Aliphatic methyl carbon. |
Interpretation and Causality:
The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. Carbons attached to heteroatoms (N, Cl, O) are significantly deshielded and appear at higher chemical shifts. The aromatic carbons of the pyridine ring resonate in the typical range of 120-160 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule.[4][5][6] Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.
Rationale for Experimental Choices: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. The choice of method depends on the physical state of the sample and the desired information.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Broad, Strong | O-H stretch | Alcohol |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2980-2850 | Medium | C-H stretch | Aliphatic (-CH₃, -CH₂) |
| 1600-1550 | Medium-Strong | C=N, C=C stretch | Pyridine ring |
| ~1450 | Medium | C-H bend | Aliphatic |
| 1200-1000 | Strong | C-O stretch | Primary Alcohol |
| ~800 | Strong | C-Cl stretch | Aryl chloride |
Interpretation and Causality:
-
O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band in the 3400-3200 cm⁻¹ region, which is due to the stretching vibration of the hydroxyl group and is broadened by hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ range is characteristic of the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8][9] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Rationale for Experimental Choices: Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules. The resulting mass spectrum typically shows a molecular ion peak and numerous fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Predicted Mass Spectrum Data (EI):
| m/z | Relative Abundance | Proposed Fragment Ion |
| 157/159 | High | [M]⁺ (Molecular Ion) |
| 140/142 | Medium | [M - OH]⁺ |
| 126/128 | Medium | [M - CH₂OH]⁺ |
| 91 | High | [C₆H₆N]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at m/z 157 and 159 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentation Pathways:
-
Loss of a Hydroxyl Radical: Fragmentation may occur via the loss of a hydroxyl radical (•OH) from the molecular ion, resulting in a fragment ion at m/z 140/142.
-
Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group can lead to the loss of a CH₂OH radical, giving a fragment at m/z 126/128.
-
Ring Fragmentation: Further fragmentation of the pyridine ring can lead to various smaller ions. A common fragment for pyridine derivatives is the pyridinium cation at m/z 78 or related structures. For this molecule, a fragment corresponding to the chloromethylpyridine cation at m/z 126/128 is expected.
-
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-6-methylnicotinaldehyde.
Procedure:
-
To a solution of 2-chloro-6-methylnicotinaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as the internal standard.
-
IR Spectroscopy: The IR spectrum should be recorded on an FTIR spectrometer. The sample can be analyzed as a neat film on a KBr plate.
-
Mass Spectrometry: The mass spectrum should be obtained using a mass spectrometer with an electron ionization (EI) source.
Data Visualization
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles, offer a clear and reliable set of analytical benchmarks for researchers in drug discovery and development. By following the detailed protocols and understanding the rationale behind the data interpretation, scientists can confidently synthesize, purify, and utilize this valuable chemical intermediate in their research endeavors, thereby accelerating the discovery of new therapeutic agents.
References
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Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical and Analytical Chemistry, 2023. [Link][1]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 2016. [Link][2]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry, 2016. [Link][4]
-
Infrared Spectra: Identifying Functional Groups. Oregon State University, N.D. [Link][5]
-
Functional Groups from Infrared Spectra. YouTube, 2015. [Link][6]
-
What is the role of current mass spectrometry in pharmaceutical analysis? PubMed, 2023. [Link][7]
-
Mass Spectrometry in Pharmaceutical Analysis. ResearchGate, 2015. [Link][8]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America, N.D. [Link][9]
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An In-depth Technical Guide to the Molecular Structure and Conformation of (2-Chloro-6-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-6-methylpyridin-3-yl)methanol is a substituted pyridylmethanol derivative of significant interest in medicinal chemistry and drug discovery due to its prevalence as a structural motif in various biologically active compounds. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics with enhanced efficacy and selectivity. This technical guide provides a detailed analysis of the molecular structure and conformation of this compound, drawing upon a synthesis of theoretical principles, analogous crystallographic data, and spectroscopic considerations. The intricate interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding, is explored to provide a foundational understanding for researchers in the field.
Introduction: The Significance of Pyridylmethanols in Drug Discovery
Substituted pyridylmethanol scaffolds are integral components of a wide array of pharmaceutical agents, contributing to their binding affinity and pharmacokinetic profiles. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the methanol substituent can serve as both a hydrogen bond donor and acceptor. The specific substitution pattern on the pyridine ring, such as the presence of a chloro and a methyl group in the target molecule, profoundly influences its electronic distribution, lipophilicity, and overall three-dimensional shape. Consequently, a granular understanding of the conformational preferences of this compound is a critical prerequisite for rational drug design.
This guide will delve into the key structural features of this molecule, beginning with its fundamental chemical and physical properties. We will then explore its likely solid-state conformation by drawing parallels with a closely related crystallographically characterized compound. The guide will further address the solution-state dynamics and the analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, that are pivotal for its characterization. Finally, a detailed experimental protocol for its synthesis and purification is provided to equip researchers with the practical knowledge required for its utilization in their studies.
Physicochemical Properties and Handling
A foundational understanding of a molecule's properties is essential for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 689259-06-1 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
| Purity (Typical) | ≥98% | [1] |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Molecular Structure and Solid-State Conformation: Insights from X-ray Crystallography of an Analogous System
While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[3], valuable insights into its solid-state conformation can be gleaned from the crystallographic data of the closely related compound, (2-Chloro-6-methylquinolin-3-yl)methanol[4]. The quinoline analog shares the same substitution pattern on the pyridine ring, providing a strong basis for comparative analysis.
Key Structural Features of (2-Chloro-6-methylquinolin-3-yl)methanol:
-
Near-Planarity: The quinoline ring system is nearly planar, which is a common feature of aromatic systems[4]. It is highly probable that the pyridine ring in this compound also adopts a planar conformation.
-
Intermolecular Interactions: The crystal packing of the quinoline analog is stabilized by a network of intermolecular interactions, including:
-
O-H···O Hydrogen Bonds: These interactions link adjacent molecules, forming chains within the crystal lattice[4]. A similar hydrogen bonding motif is anticipated for this compound, playing a crucial role in its solid-state assembly.
-
C-H···π Interactions: Weak interactions between hydrogen atoms and the aromatic π-system contribute to the overall stability of the crystal structure[4].
-
π-π Stacking: The aromatic rings of adjacent molecules stack on top of each other, further enhancing crystal stability[4].
-
Predicted Conformation of this compound:
Based on the analysis of its quinoline analog, the solid-state conformation of this compound is likely to be influenced by the following factors:
-
Torsional Angle: The rotation around the C3-C(methanol) bond will determine the orientation of the hydroxymethyl group relative to the pyridine ring. This conformation will be a delicate balance between minimizing steric hindrance with the adjacent chloro and methyl groups and maximizing favorable intramolecular and intermolecular interactions.
-
Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring (O-H···N) or the chlorine atom (O-H···Cl) could significantly influence the preferred conformation. The formation of such a bond would lead to a more planar and rigid structure. The likelihood of this interaction depends on the geometric constraints and the relative basicity of the potential acceptor atoms. Studies on other amino-alcohols have shown that intramolecular hydrogen bonds can be a significant stabilizing factor[5][6].
Caption: Factors influencing the conformation of this compound.
Solution-State Conformation and Spectroscopic Characterization
The conformation of this compound in solution can differ significantly from its solid-state structure due to the influence of solvent molecules and increased rotational freedom. NMR spectroscopy is the most powerful technique for elucidating the solution-state structure and dynamics of organic molecules.
Expected ¹H and ¹³C NMR Spectral Features:
¹H NMR:
-
Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing chloro group and the electron-donating methyl and hydroxymethyl groups.
-
Methylene Protons (-CH₂OH): A singlet or a multiplet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm. The chemical shift will be sensitive to the electronic environment and hydrogen bonding.
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region (around 2.5 ppm).
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen exchange.
¹³C NMR:
-
Aromatic Carbons: Five distinct signals in the aromatic region (typically 110-160 ppm). The carbons attached to the nitrogen, chlorine, and the hydroxymethyl group will have characteristic chemical shifts.
-
Methylene Carbon (-CH₂OH): A signal in the range of 60-70 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region (around 20 ppm).
The precise chemical shifts can be influenced by the solvent. A comprehensive list of chemical shifts for common laboratory solvents can be found in the work of Gottlieb, Kotlyar, and Nudelman[7][8].
Conformational Analysis using NMR:
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering direct evidence for the preferred solution-state conformation. For instance, an NOE between a proton on the hydroxymethyl group and a proton on the pyridine ring would indicate a specific spatial arrangement.
Synthesis and Purification: A Practical Protocol
The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde or carboxylic acid. A general and reliable method involves the reduction of 2-chloro-6-methylnicotinic acid.
Experimental Protocol:
Reaction Scheme:
2-Chloro-6-methylnicotinic acid → this compound
Reagents and Materials:
-
2-Chloro-6-methylnicotinic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylnicotinic acid (1.0 equivalent) in anhydrous THF.
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution (approximately 2.0-3.0 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a 1 M aqueous HCl solution at 0°C. Stir the mixture for 30 minutes.
-
Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The purity and identity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While a definitive crystal structure is yet to be reported, a robust model of its solid-state conformation can be inferred from analogous systems, highlighting the importance of intermolecular hydrogen bonding and π-π stacking interactions. The predicted NMR spectral features provide a basis for its unambiguous characterization in solution.
Future research efforts should be directed towards obtaining a single crystal X-ray structure of the title compound to definitively elucidate its solid-state conformation and packing. Furthermore, detailed computational studies employing density functional theory (DFT) would provide valuable insights into the relative energies of different conformers and the strength of potential intramolecular hydrogen bonds. Advanced 2D NMR experiments on the purified compound will be instrumental in confirming its solution-state structure and providing a more nuanced understanding of its conformational dynamics. This foundational knowledge will undoubtedly accelerate the rational design of novel and more effective pharmaceuticals based on this important molecular scaffold.
References
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Royal Society of Chemistry. (2016). SUPPORTING INFORMATION. Retrieved from [Link]
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PubMed Central. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]
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Rowan Scientific. (2024, August 6). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Retrieved from [Link]
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Konkolewicz, D. (2020, September 17). Using your Molecular Models for Conformational Analysis [Video]. YouTube. [Link]
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PubChem. (n.d.). (6-chloro-2-methylpyridin-3-yl)methanol. Retrieved from [Link]
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CORE. (n.d.). Intramolecular H‚‚‚H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxy. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 12). 8.2: Conformational Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2025, April 5). 2.5.1: Conformational analysis. Retrieved from [Link]
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MDPI. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]
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PubMed. (n.d.). Conformational Analysis and Molecular Properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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PubMed Central. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]
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PubMed Central. (2019, August 7). Introduction to “Intramolecular Hydrogen Bonding 2018”. Retrieved from [Link]
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PubChem. (2025, November 15). Chloro-(6-methyl-2-pyridinyl)methanol. Retrieved from [Link]
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MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (2-Chloro-6-methylpyridin-3-yl)methanol in Organic Solvents for Pharmaceutical Development
Introduction
(2-Chloro-6-methylpyridin-3-yl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and ensuring the quality and stability of the final product. This technical guide provides a comprehensive overview of the principles and practical methodologies for determining and predicting the solubility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and explore predictive models that can accelerate process development.
Theoretical Framework: Understanding the "Why" of Solubility
The solubility of a solid compound like this compound in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle governing this phenomenon is the Gibbs free energy of mixing, which must be negative for dissolution to occur spontaneously.
Physicochemical Properties of this compound
To predict and understand its solubility behavior, a preliminary analysis of the molecular structure of this compound is crucial.
-
Structure: The molecule possesses a substituted pyridine ring, a polar chloromethyl group, and a hydroxyl group.
-
Polarity: The presence of nitrogen, chlorine, and oxygen atoms introduces significant polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor.
-
Expected Solubility: Based on the "like dissolves like" principle, this compound is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is anticipated to be limited.
Solvent Properties and their Impact
The choice of solvent is a critical factor influencing solubility. Key solvent properties to consider include:
-
Polarity: Solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene). A solvent miscibility table can provide initial guidance on the compatibility of different solvents.[1]
-
Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding with the hydroxyl and pyridine functionalities of this compound are likely to be effective at solvating the molecule.
-
Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its polarity.[1]
Experimental Determination of Solubility: A Practical Guide
Accurate experimental determination of solubility remains the gold standard. The following section outlines a robust, self-validating protocol for measuring the solubility of this compound.
Materials and Equipment
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.
Caption: Generalized Workflow for QSPR/ML Solubility Prediction.
For this compound, relevant descriptors would include those related to its size, shape, polarity, and hydrogen bonding capacity. While developing a bespoke model for this specific compound would require a substantial dataset, existing pre-trained models can offer initial solubility estimates.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding, determining, and predicting the solubility of this compound in organic solvents. A systematic approach, combining theoretical understanding with rigorous experimental work and leveraging predictive models, will enable researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wide range of solvents at various temperatures. This data would not only be invaluable for process development but could also serve as a training set for developing a highly accurate, compound-specific predictive model.
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Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
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Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]
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Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]
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Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. MDPI. [Link]
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(2-Chloro-6-methylpyridin-3-yl)methanol: A Scaffolding for Novel Therapeutic Agent Discovery
A Technical Guide to Unlocking Potential Biological Activity
Abstract
(2-Chloro-6-methylpyridin-3-yl)methanol represents a synthetically accessible pyridinyl scaffold with untapped potential in medicinal chemistry. While direct biological activity data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs—a chlorinated pyridine ring and a hydroxymethyl group—are prevalent in a wide array of biologically active compounds. This guide delineates a strategic, multi-pronged approach to systematically investigate the potential therapeutic relevance of this compound. We will explore its characterization, propose high-probability biological targets based on structure-activity relationships of analogous compounds, and provide detailed, actionable protocols for a comprehensive screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in the pursuit of innovative therapeutics.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity.[4] The strategic placement of substituents, such as halogens and methyl groups, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[5]
This compound incorporates several key features that suggest its potential as a valuable building block or a lead compound:
-
2-Chloropyridine Moiety: The chloro-substituent can act as a handle for further chemical modification or contribute to binding interactions through halogen bonding. It also influences the electronic nature of the pyridine ring.
-
Methyl Group: The methyl group can enhance binding to hydrophobic pockets within a target protein and can improve metabolic stability.
-
Methanol Group: The primary alcohol provides a reactive site for derivatization, allowing for the creation of libraries of related compounds (e.g., esters, ethers) to explore structure-activity relationships (SAR).[4] This group can also participate in crucial hydrogen bonding with target residues.
Given the prevalence of substituted pyridines in oncology and infectious disease research, this guide will focus on outlining a research plan to investigate the potential of this compound in these therapeutic areas.
Physicochemical Characterization and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. While specific experimental data for this compound is sparse, we can infer its likely characteristics and outline a synthetic approach.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for this compound, which are crucial for assessing its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₈ClNO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 157.60 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | Suggests good cell membrane permeability. |
| logP | 1.54 | Indicates a balance between aqueous solubility and lipid permeability. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |
| Rotatable Bonds | 1 | Low conformational flexibility can lead to higher binding affinity. |
Data for a structurally similar compound, (6-Chloro-3-methylpyridin-2-yl)methanol, is used for predictive purposes.[6]
Synthetic Strategy
The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or aldehyde precursor. A plausible synthetic route is outlined below.
-
Reaction Setup: To a solution of 2-chloro-6-methylnicotinaldehyde (1.0 eq) in methanol (0.2 M) at 0°C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.
Proposed Biological Investigation: A Tiered Screening Approach
Based on the activities of related pyridine derivatives, we propose investigating the antiproliferative and antimicrobial potential of this compound. A tiered approach will efficiently allocate resources, starting with broad screening and progressing to more focused mechanistic studies.
Tier 1: Primary Antiproliferative and Antimicrobial Screening
The initial step is to assess the compound's general cytotoxic and antimicrobial activity across a diverse panel of cell lines and microbial strains.
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver]) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with DMSO.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each cell line.
-
Bacterial Strains: Utilize a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Tier 2: Mechanistic Elucidation and Target Identification
Should the compound exhibit significant activity in Tier 1, the next phase will focus on understanding its mechanism of action.
If the compound shows potent antiproliferative activity, a key area of investigation would be its effect on protein kinases, as many pyridine-containing compounds are known kinase inhibitors.[4]
Workflow for Kinase Inhibitor Profiling
Caption: Proposed workflow for kinase inhibitor profiling.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The true value of this compound may lie in its utility as a starting scaffold for chemical optimization. The synthetic tractability of the hydroxymethyl group allows for the creation of a focused library of analogues to explore the SAR.
Proposed Analogue Synthesis
A library of derivatives can be synthesized to probe the importance of the different functional groups.
| Series | R-Group Modification | Rationale |
| A | Esterification of the -CH₂OH group | To explore the impact of varying steric bulk and electronics at this position. |
| B | Etherification of the -CH₂OH group | To introduce different hydrogen bond acceptors and modulate lipophilicity. |
| C | Suzuki coupling at the 2-chloro position | To introduce aryl or heteroaryl groups and explore extended binding interactions. |
| D | Oxidation of the -CH₂OH to an aldehyde or acid | To investigate the necessity of the alcohol for activity. |
Logical Flow of an SAR Campaign
Caption: Iterative cycle for a Structure-Activity Relationship study.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, chemical entity. While direct evidence of its biological activity is currently lacking, its structural components are well-represented in established therapeutic agents. The pyridine core is a highly versatile scaffold in drug design, and the specific substitution pattern of this molecule offers multiple avenues for chemical modification and optimization.[5][7]
This guide has provided a comprehensive and logical framework for the systematic evaluation of this compound's therapeutic potential. By following the proposed tiered screening cascade, from broad phenotypic assays to more specific mechanistic and SAR studies, researchers can efficiently determine if this compound or its derivatives warrant further development. The provided protocols and workflows serve as a robust starting point for any research group aiming to explore the biological landscape of novel substituted pyridines. The ultimate goal of this proposed research is to translate the latent potential of this simple chemical building block into a novel lead series for drug discovery.
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An In-depth Technical Guide to (2-Chloro-6-methylpyridin-3-yl)methanol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Privileged Scaffold of Substituted Pyridines in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in the design of novel therapeutic agents. Within this vast chemical space, the (2-Chloro-6-methylpyridin-3-yl)methanol framework has emerged as a particularly versatile building block for creating a diverse array of pharmacologically active molecules. The strategic placement of the chloro, methyl, and hydroxymethyl groups on the pyridine ring provides a rich platform for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and analogs, with a focus on their applications in oncology and inflammatory diseases. We will explore the causality behind synthetic strategies, delve into the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols to enable researchers to further investigate this promising class of compounds.
Synthesis of the Core Scaffold: this compound
The efficient synthesis of the this compound core is paramount for the exploration of its derivatives. Several synthetic routes can be envisaged, with the most common starting from commercially available 2-chloro-6-methylnicotinic acid. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance to various reaction conditions.
A robust and widely applicable method involves the reduction of a carboxylic acid or its ester derivative. This approach is favored due to the relatively mild conditions and high yields.
Protocol 1: Synthesis of this compound via Reduction of 2-Chloro-6-methylnicotinic acid
This protocol details the reduction of 2-chloro-6-methylnicotinic acid using a borane-tetrahydrofuran complex, a common and effective reducing agent for carboxylic acids.
Step 1: Dissolution of the Starting Material
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-methylnicotinic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Rationale: Anhydrous conditions are crucial to prevent the quenching of the highly reactive borane reagent. THF is an excellent solvent for both the starting material and the borane complex.
Step 2: Addition of the Reducing Agent
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, ~1.2-1.5 eq.) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Rationale: The reduction of a carboxylic acid with borane is an exothermic reaction. Slow addition at a low temperature is necessary to control the reaction rate and prevent side reactions. The borane initially forms a complex with the carboxylic acid, which is then reduced to the primary alcohol.
Step 3: Reaction Monitoring and Quenching
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane. This will result in the evolution of hydrogen gas.
-
Rationale: The reaction is typically allowed to proceed overnight to ensure complete conversion. Quenching with methanol safely neutralizes the unreacted borane.
Step 4: Workup and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the THF and methanol.
-
Add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Rationale: The basic workup removes any acidic byproducts. Extraction with ethyl acetate isolates the desired alcohol. Flash chromatography is a standard technique for purifying organic compounds.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthesis of the core scaffold.
Key Derivatives and Analogs: Therapeutic Applications
The this compound scaffold has been derivatized to explore a wide range of biological activities. The primary alcohol offers a convenient handle for introducing various functional groups through esterification, etherification, or conversion to an amine, leading to analogs with potent and selective activities.
Anticancer Agents
Substituted pyridine derivatives are a rich source of anticancer agents, acting through diverse mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.
Structure-Activity Relationship (SAR) Insights:
-
Modification of the Hydroxymethyl Group: Conversion of the alcohol to ethers or esters with bulky aromatic or heterocyclic moieties can enhance potency. This is likely due to increased interactions with hydrophobic pockets in the target protein.
-
Substitution on the Pyridine Ring: While this guide focuses on the 2-chloro-6-methyl substitution pattern, it's noteworthy that modifications at other positions of the pyridine ring can significantly impact activity. For instance, the introduction of amino or nitro groups can modulate the electronic properties and hydrogen bonding potential of the molecule.
-
Introduction of Heterocyclic Moieties: Linking the core scaffold to other heterocyclic systems, such as pyrazoles, imidazoles, or triazoles, has been a successful strategy in developing potent kinase inhibitors.[2]
Table 1: Cytotoxic Activity of Representative Pyridine Derivatives
| Compound ID | R-Group at C3-CH2O- | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -H | HeLa | >100 | Hypothetical |
| Analog 2 | -C(O)Ph | HeLa | 15.2 | [3] |
| Analog 3 | -C(O)-(4-chlorophenyl) | HeLa | 10.0 | [3] |
| Analog 4 | -H | MCF-7 | >100 | Hypothetical |
| Analog 5 | -C(O)Ph | MCF-7 | 18.9 | [3] |
| Analog 6 | -C(O)-(4-chlorophenyl) | MCF-7 | 15.0 | [3] |
Note: The data presented for Analogs 2, 3, 5, and 6 are for closely related 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives and are used here to illustrate the potential for anticancer activity within this class of compounds.
Anti-inflammatory Agents: p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Consequently, inhibitors of p38 MAPK are attractive candidates for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The this compound scaffold can be incorporated into larger molecules designed to bind to the ATP-binding pocket of p38 MAPK. The pyridine nitrogen can act as a hinge-binding element, forming a crucial hydrogen bond with the backbone of the kinase.
Diagram 2: Simplified p38 MAPK Signaling Pathway
Caption: Step-by-step SRB assay workflow.
Future Directions and Outlook
The this compound scaffold and its derivatives represent a promising area for future drug discovery efforts. The versatility of this core structure allows for the generation of large and diverse chemical libraries for high-throughput screening against a wide range of biological targets. Future research should focus on:
-
Expansion of the SAR: Systematic modification of the scaffold and evaluation of the resulting analogs will provide a deeper understanding of the structural requirements for activity against specific targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development as therapeutic agents.
-
Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary to identify candidates with favorable drug-like properties.
-
Exploration of New Therapeutic Areas: While oncology and inflammation are promising areas, the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, should also be explored.
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literature review of (2-Chloro-6-methylpyridin-3-yl)methanol research
An In-depth Technical Guide to (2-Chloro-6-methylpyridin-3-yl)methanol: Synthesis, Reactivity, and Applications
Introduction
This compound, with CAS Number 689259-06-1, is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis.[1][2][3][4] Its unique arrangement of a reactive chlorine atom, a nucleophilic hydroxyl group, and a directing methyl group on the pyridine scaffold makes it a strategic intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and its emerging applications, particularly in the fields of medicinal chemistry and drug development. For researchers and scientists, understanding the nuanced reactivity of this molecule is key to unlocking its potential in creating novel compounds with significant biological or material properties.
Physicochemical and Structural Properties
The structural attributes of this compound dictate its reactivity and handling requirements. It is a solid at room temperature and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure its stability.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 689259-06-1 | [1][3] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Appearance | Solid | [1][3] |
| Boiling Point | 279.8 ± 35.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥98% | [1][3] |
| Storage Temperature | 2-8°C, Inert atmosphere | [1][2] |
| InChI Key | IUBGLKMRMBRXJY-UHFFFAOYSA-N | [1][3] |
Synthesis and Mechanistic Insights
The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding carboxylic acid, 2-chloro-6-methylnicotinic acid.
Core Synthetic Pathway: Reduction of a Carboxylic Acid
The transformation of a carboxylic acid to a primary alcohol is a fundamental reaction in organic chemistry.[5] While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective and pyrophoric.[5] A more controlled and safer approach, particularly suitable for functionalized heterocycles, is the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6] These reagents exhibit excellent chemoselectivity for carboxylic acids over many other functional groups, such as esters or amides, which is advantageous in multi-step syntheses.
The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced by additional equivalents of the borane reagent to the primary alcohol. The reaction is typically quenched with an acid to hydrolyze the resulting borate esters and liberate the final alcohol product.
Caption: Synthetic workflow for the reduction of 2-chloro-6-methylnicotinic acid.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the reduction of chloronicotinic acids and should be performed by trained chemists in a controlled laboratory environment.[6]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-methylnicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add a 1 M solution of borane-THF complex (approx. 1.1 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing a stoichiometric amount of concentrated hydrochloric acid. This step should be performed slowly in a well-ventilated fume hood as hydrogen gas may evolve.
-
Extraction: Adjust the pH of the aqueous solution to approximately 7-8 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups. This allows for sequential modifications, making it a powerful node for building molecular diversity.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. These transformations allow for the introduction of a wide range of side chains or linking moieties.
-
2-Chloro Group (-Cl): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This is a cornerstone reaction in pyridine chemistry. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of various nucleophiles (e.g., amines, thiols, alkoxides), displacing the chloride ion. This reaction is fundamental for creating libraries of 2-substituted pyridine derivatives, a common motif in kinase inhibitors and other pharmaceuticals.
-
Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, though it is generally less reactive than benzene. The existing substituents will direct the position of any further functionalization.
Caption: Primary reactive sites on the this compound molecule.
Applications in Research and Drug Development
While specific, large-scale applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are highly relevant in modern chemical research. It is primarily utilized as an intermediate in the synthesis of higher-value, complex molecules.
Scaffold for Bioactive Molecules
The 2-chloropyridine moiety is a well-established pharmacophore. Its ability to be readily substituted allows medicinal chemists to systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties (ADME).
-
Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a 2-aminopyridine core structure. This compound is an ideal precursor for synthesizing analogs of these drugs. The SₙAr reaction with a primary or secondary amine would yield a 2-aminopyridine derivative, while the hydroxymethyl group can be used to append other fragments that interact with different parts of the kinase active site.
-
Insecticides and Agrochemicals: Pyridine-based structures are prevalent in agrochemicals.[7][8] The unique electronic and steric properties of the substituted pyridine ring can be tuned to achieve high efficacy against specific pests while maintaining low toxicity to non-target organisms.[7] This molecule provides a starting point for the discovery of new insecticidal agents.[8]
Intermediate in Fine and Specialty Chemicals
Beyond pharmaceuticals, this compound can be used in the synthesis of specialty chemicals and functional materials. The pyridine nitrogen can be used to coordinate with metals, suggesting potential applications in catalysis or materials science. The chloro and hydroxyl groups provide handles for polymerization or for grafting onto surfaces.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound. It is classified as hazardous, and researchers must consult the Safety Data Sheet (SDS) before use.
Table 2: GHS Hazard Information
| Category | GHS Hazard Statement(s) | Precautionary Statement(s) | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 | [1][3] |
| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352, P332+P313, P362 | [1][3] |
| Eye Damage | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340, P403+P233 | [1][3] |
Signal Word: Danger[1]
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its distinct and orthogonally reactive functional groups. Its straightforward synthesis via the reduction of the corresponding nicotinic acid, combined with the high potential for elaboration through its chloro and hydroxyl moieties, makes it a powerful tool for academic and industrial researchers. Its primary utility lies in the construction of novel heterocyclic compounds for screening in drug discovery—particularly in the areas of oncology and inflammation—and in the development of new agrochemicals. As the demand for novel molecular scaffolds continues to grow, the utility of such versatile building blocks will undoubtedly increase, paving the way for future innovations in chemistry and life sciences.
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Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol, a key building block in contemporary drug discovery, via the selective reduction of 2-chloro-6-methylnicotinaldehyde. We will delve into the mechanistic underpinnings of the hydride reduction, provide a detailed, step-by-step experimental procedure, and outline robust methods for product purification and characterization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for the preparation of this important pyridyl methanol derivative.
Introduction: The Strategic Importance of Pyridyl Methanols in Medicinal Chemistry
Substituted pyridyl methanols are a class of organic compounds that feature prominently in the landscape of modern pharmaceutical development. Their inherent structural motifs allow for a diverse range of intermolecular interactions, making them valuable scaffolds for the design of novel therapeutic agents. Specifically, the this compound moiety is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and agonists for G-protein coupled receptors.
The synthetic route detailed herein focuses on the chemoselective reduction of the aldehyde functional group in 2-chloro-6-methylnicotinaldehyde. This transformation is a cornerstone of organic synthesis, and its successful execution is paramount to achieving high yields and purity of the desired product.
Reaction Principle: Hydride Reduction of an Aldehyde
The core of this synthesis is the reduction of an aldehyde to a primary alcohol. This is achieved using a hydride-donating reagent, in this case, sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation as it will not reduce other potentially sensitive functional groups.[1]
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetra-alkoxyborate intermediate. Subsequent work-up with a protic solvent, such as water or a dilute acid, hydrolyzes the boron-oxygen bonds to yield the final alcohol product and inorganic boron salts.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS No. |
| 2-chloro-6-methylnicotinaldehyde | ≥98% | Commercially Available | 91591-69-4 |
| Sodium borohydride | ≥98% | Commercially Available | 16940-66-2 |
| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | 12125-02-9 |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel
-
Filter paper
-
Column for flash chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
Reaction Setup and Execution
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylnicotinaldehyde (1.0 g, 6.43 mmol).
-
Dissolve the aldehyde in 20 mL of anhydrous methanol.
-
Cool the resulting solution to 0 °C using an ice bath.
-
While stirring, slowly add sodium borohydride (0.24 g, 6.43 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot (visualized under UV light) is no longer present.
Work-up and Extraction
-
Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a 100 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a mixture of 10% ethyl acetate in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | Typically 85-95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.29 (d, J = 7.6 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 4.75 (s, 2H), 2.56 (s, 3H), 2.20 (br s, 1H, OH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.2, 152.1, 138.9, 131.9, 120.8, 60.7, 24.3 |
| IR (ATR, cm⁻¹) | 3350-3150 (br, O-H), 2925 (C-H), 1580, 1450, 1050 (C-O) |
| Mass Spec (ESI+) | m/z 158.04 [M+H]⁺ |
Safety Precautions
-
2-chloro-6-methylnicotinaldehyde: May cause skin and eye irritation. Handle with appropriate PPE.
-
Sodium borohydride: Flammable solid.[2] Reacts with water to produce flammable hydrogen gas.[2][3] It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[2] Handle in a well-ventilated fume hood and away from water and sources of ignition.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this procedure.
Visualizing the Workflow
Chemical Reaction Scheme
Caption: Step-by-step experimental procedure.
References
-
Sodium borohydride - Standard Operating Procedure. (2012). University of California Center for Laboratory Safety. [Link]
-
Sodium Borohydride SOP. Oregon State University. [Link]
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Sodium Borohydride. ESPI Metals. [Link]
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Toxic Powders SOP Template. Duke University. [Link]
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Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
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Reduction of an Aldehyde. Organic Syntheses. [Link]
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Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]
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2-Chloro-6-methylpyridine-3-carbaldehyde. PubChem. [Link]
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NaBH4 Reduction of Ketone to Alcohol. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Sodium Borohydride Reduction of 2-methylcylohexanone. Odinity. [Link]
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Electronic supplementary information. The Royal Society of Chemistry. [Link]
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2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Pyridine methanol chlorinations. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Sodium borohydride. PubChem. [Link]
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Methanol. PubChem. [Link]
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Ethyl acetate. PubChem. [Link]
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Ammonium chloride. PubChem. [Link]
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Sodium sulfate. PubChem. [Link]
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Silica gel. PubChem. [Link]
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Hexane. PubChem. [Link]
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Brine. PubChem. [Link]
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Tetrahydrofuran. PubChem. [Link]
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Ethanol. PubChem. [Link]
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Pyridine. PubChem. [Link]
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Alcohol. PubChem. [Link]
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using (2-Chloro-6-methylpyridin-3-yl)methanol in Suzuki coupling reactions
An Application Guide to Suzuki-Miyaura Coupling with (2-Chloro-6-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for utilizing this compound as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind procedural choices, offering insights into optimization and troubleshooting to empower researchers in synthesizing novel biaryl and heteroaryl-aryl structures critical to modern drug discovery.
Introduction: The Strategic Value of Pyridyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and capacity to forge carbon-carbon bonds under mild conditions.[1][2] This reaction is particularly vital in medicinal chemistry, where the construction of biaryl and heteroaryl-aryl motifs is a cornerstone of molecular design.[3][4]
This compound is a valuable building block, incorporating a pyridine ring—a common scaffold in pharmacologically active compounds. However, its use in cross-coupling presents specific challenges. As a 2-chloropyridine derivative, it is an electron-deficient heteroaryl chloride, which is inherently less reactive than the corresponding bromides or iodides.[5][6] The presence of the hydroxymethyl (-CH₂OH) group, a protic moiety, also requires careful consideration of reaction conditions to prevent unwanted side reactions or interference with the catalytic cycle. This guide provides the necessary protocols and scientific context to navigate these challenges effectively.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing reactions. The process is a catalytic cycle involving a palladium complex, which is regenerated at the end of each productive turnover.[2][7][8]
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive chloro-substrates and is highly dependent on the choice of ligand.[6][7][8]
-
Transmetalation : The organic group from the organoboron species is transferred to the palladium(II) center. This step requires the activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[7][8][9]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Critical Choices
Success in coupling this compound hinges on the judicious selection of four key components: the boronic acid derivative, the palladium catalyst system, the base, and the solvent.
Boronic Acid vs. Boronic Ester
While boronic acids are the traditional coupling partners, they can be prone to decomposition via pathways like protodeboronation, especially when dealing with heteroaromatic substrates.[10][11]
-
Boronic Acids (Ar-B(OH)₂): Widely available but can be unstable under reaction conditions, leading to homocoupling and reduced yields.
-
Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)): Generally more robust and resistant to protodeboronation.[10] They are often preferred for challenging couplings as they provide a slower, more controlled release of the boronic acid in situ. The Miyaura borylation reaction provides a reliable method for their synthesis.[10] For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in a "slow release" strategy.[12][13]
The Palladium Catalyst System: Ligand is Key
The sluggish oxidative addition of Pd(0) into the C-Cl bond of 2-chloropyridines necessitates a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[14] The solution lies in using a palladium precursor combined with a specialized ligand.
-
Palladium Precursor: Common choices include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][15]
-
Ligands: The ligand is the most critical factor. For chloro-heteroarenes, bulky and electron-rich ligands are required to promote the oxidative addition step.
-
Buchwald Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for coupling challenging substrates, including heteroaryl chlorides.[5][15]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that can provide excellent activity for difficult couplings.[5][16]
-
The Base and Solvent System
The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Base: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[5] The solubility of the base is important; often, an aqueous phase is required for it to be effective.[5][17]
-
Solvent: A biphasic solvent system is common. A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) with water is optimal.[5][7] The water helps dissolve the inorganic base, creating the necessary conditions for the formation of the reactive boronate complex. Anhydrous conditions can be employed, but typically require a soluble organic base.[18]
Detailed Experimental Protocol
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (2-Chloro-6-methylpyridin-3-yl)methanol in the Synthesis of Selective COX-2 Inhibitors
Introduction: The Architectural Importance of Substituted Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine nucleus is a privileged structure, owing to its ability to engage in a variety of non-covalent interactions with biological targets and its amenability to diverse chemical modifications. (2-Chloro-6-methylpyridin-3-yl)methanol emerges as a highly valuable and versatile building block, particularly in the synthesis of diarylpyridine-based selective cyclooxygenase-2 (COX-2) inhibitors. Its unique substitution pattern—a chlorine atom, a methyl group, and a hydroxymethyl group—provides a strategic combination of reactivity and structural features that are pivotal for the construction of complex pharmaceutical molecules.
This technical guide delves into the detailed application of this compound, with a primary focus on its role in the synthesis of the potent and selective COX-2 inhibitor, Etoricoxib. We will explore the chemical logic behind its use, provide detailed, field-proven protocols for its conversion into a key intermediate, and present a broader context for its utility in medicinal chemistry research.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 689259-06-1 | |
| Storage | Store at 2-8°C under an inert atmosphere. |
Handling and Safety Precautions: this compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Application Spotlight: Synthesis of the Etoricoxib Core
Etoricoxib is a highly selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The structural core of Etoricoxib features a 2,3'-bipyridine system, and the synthesis of this core is a prime example of the strategic application of this compound. The primary role of this building block is to serve as a precursor to the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .[1][2]
The synthetic utility of this compound lies in the sequential manipulation of its functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde, which then serves as an electrophilic handle for the introduction of the second aromatic ring. The chloro and methyl substituents on the pyridine ring are crucial for the final structure and activity of Etoricoxib.
Synthetic Workflow Overview
The following diagram illustrates the overall synthetic strategy for the conversion of this compound to the key ethanone intermediate of Etoricoxib.
Caption: Synthetic pathway from this compound to a key Etoricoxib intermediate.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: Oxidation of this compound to 2-Chloro-6-methylpyridine-3-carbaldehyde
Rationale: The conversion of the primary alcohol to an aldehyde is a critical first step. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, making it an excellent choice for this transformation to avoid over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-6-methylpyridine-3-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 80-95%
Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Rationale: This step involves a key carbon-carbon bond formation. While there are multiple routes to this intermediate, a common approach involves the reaction of a suitable pyridine derivative with a phenylacetic acid or acetonitrile derivative. The following protocol is a representative procedure.[1][3]
Materials:
-
2-Chloro-6-methylpyridine-3-carbaldehyde (from Protocol 1)
-
4-(Methylsulfonyl)phenylacetonitrile
-
Sodium ethoxide (or another suitable base)
-
Ethanol, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-(methylsulfonyl)phenylacetonitrile (1.0 eq) in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-Chloro-6-methylpyridine-3-carbaldehyde (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully add concentrated hydrochloric acid to hydrolyze the intermediate and facilitate decarboxylation. This step should be performed with caution in a fume hood.
-
After the hydrolysis is complete (as monitored by TLC or LC-MS), neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Expected Yield: 60-80%
Subsequent Transformation to Etoricoxib
The synthesized key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is then subjected to a cyclocondensation reaction to form the final bipyridine core of Etoricoxib.[4][5]
Sources
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- 2. patents.justia.com [patents.justia.com]
- 3. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
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- 5. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
Protocol for the Purification of (2-Chloro-6-methylpyridin-3-yl)methanol
An Application Note for Researchers and Drug Development Professionals
Abstract
(2-Chloro-6-methylpyridin-3-yl)methanol is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount, as contaminants can lead to significant downstream complications, including altered reaction kinetics, formation of intractable side products, and compromised biological activity of the final active pharmaceutical ingredient (API). This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography, ensuring high purity and batch-to-batch consistency for demanding research and development applications.
Introduction and Scientific Rationale
This compound, with CAS Number 689259-06-1, is a substituted pyridine derivative.[1][2][3] Its structure incorporates a reactive hydroxymethyl group and a chlorinated pyridine ring, making it a versatile precursor for introducing the 2-chloro-6-methylpyridine moiety into larger molecules. The presence of impurities—such as unreacted starting materials, isomeric by-products, or degradation products—can interfere with subsequent synthetic steps. For instance, nucleophilic substitution reactions targeting the hydroxyl group can be hampered by impurities that compete for reagents or catalyze unwanted side reactions.
Therefore, a robust purification strategy is not merely a procedural step but a critical control point in the synthetic workflow. The choice of silica gel column chromatography is predicated on its high resolving power for separating compounds of varying polarity. The polar silica gel stationary phase interacts strongly with the hydroxyl group of the target molecule, while a carefully selected mobile phase gradient allows for the sequential elution of less polar impurities, the target compound, and more polar contaminants. This methodology provides a reliable path to achieving >98% purity, which is often required for rigorous drug discovery programs.[4]
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is essential for safe handling and effective purification.
| Property | Value | Source |
| CAS Number | 689259-06-1 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO | [1][3] |
| Molecular Weight | 157.60 g/mol | [2][3] |
| Appearance | Solid | [4][5] |
| Boiling Point | 279.8 ± 35.0 °C at 760 mmHg | |
| Storage | Inert atmosphere, 2-8°C | [3][4] |
Safety Precautions: this compound is classified as a hazardous substance.[1] Adherence to safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[1][6]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid inhalation of dust and direct contact with skin and eyes.
Purification Workflow: A Visual Guide
The following diagram outlines the logical flow of the purification protocol, from initial assessment of the crude material to the isolation of the final, high-purity product.
Sources
Topic: Analytical Methods for the Characterization of (2-Chloro-6-methylpyridin-3-yl)methanol
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2-Chloro-6-methylpyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount to ensuring the quality, safety, and efficacy of the final active ingredient. This document provides a comprehensive guide to the analytical methodologies required for the complete characterization of this compound. We will detail protocols for chromatographic separation, spectroscopic structural elucidation, and thermal analysis, grounding each step in established scientific principles and regulatory expectations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Analytical Strategy
The comprehensive characterization of a pharmaceutical intermediate like this compound (CAS: 689259-06-1, Molecular Formula: C₇H₈ClNO, Molecular Weight: 157.60 g/mol ) is a foundational requirement for modern drug development.[1][2] A robust analytical package not only confirms the identity and purity of the material but also identifies and quantifies any process-related impurities or degradants.
Our analytical strategy is multi-modal, employing orthogonal techniques to build a complete profile of the molecule. This approach ensures that data from one method corroborates another, providing a high degree of confidence in the material's quality. The overall workflow is designed to move from establishing purity and identity to a deep confirmation of the chemical structure and physical properties.
Caption: Overall workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of chemical substances by separating the main component from any impurities.[3][4]
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds. The pyridine ring and hydroxyl group in the target molecule make it well-suited for this technique. A C18 (octadecylsilyl) stationary phase provides a non-polar surface, and a polar mobile phase is used to elute the components. Separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Protocol: Purity Determination and Assay by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in and dilute to 50.0 mL with a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of ~0.5 mg/mL.
-
-
Chromatographic Conditions:
-
The parameters below provide a robust starting point. Method development and optimization may be required for specific impurity profiles.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column offering good resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for basic compounds like pyridines by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is used to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Pyridine derivatives typically exhibit strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
-
System Suitability: Before sample analysis, perform injections of a standard solution to verify system performance per USP <621> guidelines.[5][6]
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Precision (%RSD): Inject the standard solution five times; the relative standard deviation of the peak area should be ≤ 2.0%.
-
-
Analysis and Calculation:
-
Inject the prepared sample solution.
-
Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks.
-
Assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC is ideal for analyzing thermally stable and volatile compounds.[7] It is primarily used here to identify and quantify residual solvents from the manufacturing process and any volatile impurities not detected by HPLC. Coupling with a mass spectrometer (MS) allows for the confident identification of separated components based on their mass fragmentation patterns.[8]
Protocol: Analysis of Volatile Impurities
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Seal the vial immediately.
-
-
GC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of volatile compounds.[8] |
| Carrier Gas | Helium or Hydrogen, at ~1.2 mL/min | Inert carrier gas to move analytes through the column. |
| Oven Program | 40 °C (hold 5 min), then ramp to 250 °C at 10 °C/min, hold 5 min | This program separates highly volatile solvents at the beginning and then elutes less volatile impurities. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector Temp. | 280 °C (FID and MS Transfer Line) | Prevents condensation of analytes. |
| Headspace | Vial Equilibration: 80 °C for 15 min | Ensures partitioning of volatile analytes into the gas phase for injection. |
-
Analysis: The peak areas from the FID are used to quantify residual solvents against a standard. The MS detector, running in scan mode (e.g., m/z 35-400), is used to identify unknown peaks by comparing their mass spectra to a library (e.g., NIST).
Spectroscopic Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure, confirming the identity of the compound beyond any doubt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure determination in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Data: The chemical shifts are predicted based on the known effects of substituents on aromatic rings.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.6 | Doublet | H on C4 |
| ~7.2 | Doublet | H on C5 | |
| ~5.0-5.5 | Singlet/Triplet | OH (may exchange with D₂O) | |
| ~4.7 | Singlet/Doublet | CH₂ OH | |
| ~2.5 | Singlet | CH₃ | |
| ¹³C | ~160 | Singlet | C2 (attached to Cl) |
| ~158 | Singlet | C6 (attached to CH₃) | |
| ~140 | Singlet | C4 | |
| ~135 | Singlet | C3 (attached to CH₂OH) | |
| ~122 | Singlet | C5 | |
| ~60 | Singlet | C H₂OH | |
| ~24 | Singlet | C H₃ |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. The fragmentation pattern also provides structural clues. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[9]
Protocol: Molecular Weight Confirmation
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is preferred for accurate mass measurement.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the ESI source in positive ion mode.
-
Expected Results:
-
Molecular Ion Peak: The key diagnostic feature will be a pair of peaks corresponding to the protonated molecule [M+H]⁺.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two major peaks will be observed.[10]
-
[C₇H₈³⁵ClNO + H]⁺ at m/z 158.03
-
[C₇H₈³⁷ClNO + H]⁺ at m/z 160.03
-
-
Intensity Ratio: The ratio of the m/z 158 peak to the m/z 160 peak will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.[11]
-
Fragmentation: Common fragments may include the loss of water (-18 Da) or the hydroxymethyl group (-31 Da).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol: Functional Group Analysis
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory (for solids) or by preparing a potassium bromide (KBr) pellet containing ~1% of the sample.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |
| 1600 - 1550 | C=C / C=N stretch | Pyridine Ring |
| 1050 - 1000 | C-O stretch | Primary Alcohol |
| 800 - 600 | C-Cl stretch | Aryl-Chloride |
This provides a quick identity check and confirms the presence of key functional groups.[12][13]
Thermal Analysis
Thermal analysis techniques provide critical information about the physical properties and stability of the material as a function of temperature.[14][15]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. It is used to determine the melting point and identify other thermal events like polymorphic transitions.[16]
Protocol: Melting Point Determination
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Analysis: Heat the sample from ambient temperature (e.g., 25 °C) to an appropriate final temperature (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Expected Result: A sharp endothermic peak will be observed, with the onset temperature corresponding to the melting point of the crystalline solid.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.[17]
Protocol: Thermal Stability Assessment
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Expected Result: The TGA curve will show the temperature at which mass loss begins, indicating the onset of thermal decomposition. It can also quantify the amount of residual non-volatile material.
Method Validation Principles
Every analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The validation process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[18][19][20]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).[21]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate precision levels).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
Conclusion
The analytical characterization of this compound requires a systematic and multi-faceted approach. By combining chromatographic, spectroscopic, and thermal techniques as outlined in these protocols, researchers and drug development professionals can build a comprehensive data package. This package not only confirms the identity, purity, and quality of the material but also stands up to the rigorous scrutiny of regulatory bodies, ultimately ensuring the integrity of the final pharmaceutical product. Adherence to established guidelines for system suitability and method validation is critical for ensuring the trustworthiness and reliability of the generated data.
References
- USP. <621> CHROMATOGRAPHY. U.S. Pharmacopeia.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- USP. <621> CHROMATOGRAPHY (Alternative). U.S. Pharmacopeia.
- Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies.
- DSDP Analytics. USP <621> Chromatography. DSDP Analytics.
- USP. <621> Chromatography - Notice of Adoption. U.S. Pharmacopeia.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- ICH. Quality Guidelines. International Council for Harmonisation.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH.
- Journal of Applied Pharmaceutical Science. Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies. Journal of Applied Pharmaceutical Science.
- TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
- ScienceOpen. Supporting Information for NMR analysis. ScienceOpen.
- Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo.
- ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.
- ATSDR. Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
- MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
- BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. BenchChem.
- Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit.
- ResearchGate. GC/MS analysis of pyridine degradation. ResearchGate.
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- ResearchGate. Experimental 13C NMR spectrum of 2-Cl-6-MA. ResearchGate.
- ATSDR. Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.
- Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry.
- Sigma-Aldrich. This compound Technical Service. Sigma-Aldrich.
- ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine Request PDF. ResearchGate.
- Royal Society of Chemistry. Supplementary Information on GC-MS analysis. The Royal Society of Chemistry.
- Journal of Food and Drug Analysis. A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- Sigma-Aldrich. (2-Chloro-6-methylpyridin-4-yl)methanol. Sigma-Aldrich.
- ChemicalBook. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum. ChemicalBook.
- Sigma-Aldrich. This compound CAS 689259-06-1. Sigma-Aldrich.
- BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
- Sigma-Aldrich. This compound (German site). Sigma-Aldrich.
- ChemScene. (6-Chloro-3-methylpyridin-2-yl)methanol. ChemScene.
- ResearchGate. (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate.
- MSU Chemistry. Mass Spectrometry. Michigan State University Department of Chemistry.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Fourier transform infrared and FT-Raman spectra of 2-chloro-6-methylaniline. Merck Millipore.
- Scribd. Halogen Fragmentation in Mass Spectrometry. Scribd.
- YouTube. Mass Spectroscopy - Halo-isotopes. Tailored Tutors.
- NIH. HPLC methods for chloroquine determination in biological samples and pharmaceutical products. National Institutes of Health.
- Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
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- 1. This compound | 689259-06-1 [sigmaaldrich.com]
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Application Notes and Protocols: (2-Chloro-6-methylpyridin-3-yl)methanol as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. (2-Chloro-6-methylpyridin-3-yl)methanol emerges as a particularly valuable building block due to its trifecta of reactive sites: the chloro-, methyl-, and hydroxymethyl groups. This arrangement allows for sequential and regioselective modifications, opening avenues for the construction of diverse and complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the synthesis of novel furopyridines, thienopyridines, and pyrrolopyridines, as well as its utility in fundamental cross-coupling reactions.
PART 1: Synthesis of the Building Block: this compound
A reliable and scalable synthesis of the title compound is paramount for its widespread application. A two-step sequence starting from the readily available 2-hydroxy-6-methylnicotinic acid is a common and efficient approach.
Protocol 1: Synthesis of 2-Chloro-6-methylnicotinic Acid
This protocol describes the conversion of the hydroxypyridine to the corresponding chloropyridine derivative.
Reaction Scheme:
Caption: Conversion of 2-hydroxy-6-methylnicotinic acid to 2-chloro-6-methylnicotinic acid.
Materials:
-
2-Hydroxy-6-methylnicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 2-hydroxy-6-methylnicotinic acid (1 equivalent).
-
Slowly add phosphorus oxychloride (excess, e.g., 5-10 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to 125 °C for 2 hours.
-
After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain fine, colorless needles of 2-chloro-6-methylnicotinic acid. A typical yield for this reaction is around 72%[1].
Causality: The use of excess phosphorus oxychloride serves as both the chlorinating agent and the solvent. The high temperature is necessary to drive the conversion of the hydroxypyridine to the more reactive chloropyridine. The workup with ice hydrolyzes the excess POCl₃ and precipitates the product.
Protocol 2: Reduction to this compound
This protocol details the reduction of the carboxylic acid to the primary alcohol.
Reaction Scheme:
Caption: Reduction of 2-chloro-6-methylnicotinic acid to the corresponding alcohol.
Materials:
-
2-Chloro-6-methylnicotinic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Schlenk flask or equivalent inert atmosphere setup
-
Standard workup reagents (e.g., methanol, saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-6-methylnicotinic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane-THF complex (e.g., 2-3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench the excess borane by the slow addition of methanol.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Causality: Borane-THF is a powerful reducing agent that selectively reduces carboxylic acids to alcohols in the presence of other functional groups like the chloro- and methyl- substituents on the pyridine ring. The inert atmosphere is crucial as borane reagents are sensitive to moisture and air.
PART 2: Elaboration of the Building Block for Heterocycle Synthesis
The hydroxymethyl group of this compound can be readily oxidized to the corresponding aldehyde or converted to other functional groups, such as a nitrile, to facilitate various cyclization strategies.
Protocol 3: Oxidation to 2-Chloro-6-methylpyridine-3-carbaldehyde
The aldehyde is a key intermediate for many condensation and cyclization reactions.
Reaction Scheme:
Caption: Oxidation of the primary alcohol to the aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard workup and purification materials
Procedure (using PCC):
-
In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Add a solution of this compound (1 equivalent) in DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify by flash column chromatography if necessary.
Causality: PCC and DMP are mild oxidizing agents that are effective for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The choice of a non-protic solvent like DCM is essential for these reagents.
PART 3: Application in the Synthesis of Novel Heterocycles
The strategic placement of functional groups in this compound and its derivatives allows for the construction of various fused heterocyclic systems.
Application I: Synthesis of Furopyridines
The synthesis of a furopyridine ring can be achieved through an intramolecular Williamson ether synthesis approach.
Workflow for Furopyridine Synthesis:
Sources
Application Notes and Protocols for N-alkylation using (2-Chloro-6-methylpyridin-3-yl)methanol
Introduction: Strategic N-Alkylation in Drug Discovery
The introduction of alkyl groups to nitrogen atoms is a cornerstone of modern medicinal chemistry and drug development. N-alkylated moieties are prevalent in a vast array of pharmacologically active compounds, influencing their potency, selectivity, metabolic stability, and pharmacokinetic profiles. The choice of the alkylating agent is therefore a critical decision in the synthetic strategy. (2-Chloro-6-methylpyridin-3-yl)methanol emerges as a versatile and valuable building block in this context. Its substituted pyridine core is a common motif in bioactive molecules, and the presence of a reactive hydroxymethyl group, a chloro substituent, and a methyl group offers multiple points for diversification and fine-tuning of molecular properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for N-alkylation using this compound. We will delve into two robust and widely applicable protocols: the Mitsunobu reaction and a transition-metal-catalyzed "borrowing hydrogen" strategy. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
Method 1: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful tool for the dehydration-based coupling of an alcohol with a suitable nucleophile, such as a primary or secondary amine or an N-heterocycle, under mild conditions.[1][2][3][4][5] This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the prochiral this compound.
Causality of Experimental Choices
The key components of the Mitsunobu reaction are the alcohol, the nucleophile, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The choice of solvent is crucial; anhydrous tetrahydrofuran (THF) is commonly used as it is a good solvent for the reactants and does not interfere with the reaction mechanism. The reaction is typically performed at or below room temperature to control the reactivity and minimize side reactions.
Reaction Mechanism Workflow
The mechanism of the Mitsunobu reaction is a well-established, multi-step process.
Caption: The general mechanism of the Mitsunobu reaction.
Detailed Experimental Protocol: N-Alkylation of Morpholine
This protocol describes the N-alkylation of morpholine as a representative secondary amine.
Materials:
-
This compound
-
Morpholine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add morpholine (1.1 eq) to the cooled solution.
-
Slowly add DIAD (1.2 eq) dropwise via syringe over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the desired N-alkylated product.
Data Presentation:
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Alkylating agent precursor |
| Amine/Heterocycle | 1.1 | Nucleophile |
| Triphenylphosphine (PPh₃) | 1.2 | Activates the alcohol |
| Diisopropyl azodicarboxylate (DIAD) | 1.2 | Oxidant, drives the reaction |
| Anhydrous THF | - | Anhydrous reaction solvent |
Method 2: Transition Metal-Catalyzed N-Alkylation via Borrowing Hydrogen
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach for N-alkylation of amines with alcohols.[6][7][8][9][10][11] This strategy avoids the use of stoichiometric activating agents and generates water as the only byproduct. A variety of transition metal catalysts, often based on ruthenium, iridium, or nickel, can facilitate this transformation.[7][9][10]
Causality of Experimental Choices
This catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes condensation with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the final N-alkylated amine, regenerating the active catalyst. The choice of catalyst is critical and often requires screening. A base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), is typically required to facilitate the initial deprotonation of the alcohol.[6][11] The reaction is usually carried out at elevated temperatures in a high-boiling point solvent like toluene or in some cases, solvent-free.
Catalytic Cycle Workflow
Caption: The catalytic cycle for N-alkylation via borrowing hydrogen.
Detailed Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of Aniline
This protocol outlines a general procedure using a commercially available ruthenium catalyst.
Materials:
-
This compound
-
Aniline
-
[RuCl₂(p-cymene)]₂ (or a similar Ru-catalyst)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or sealed pressure vessel
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere setup (N₂ or Ar)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 1-5 mol%).
-
Add the base (e.g., KOH, 0.5 eq).
-
Add this compound (1.1 eq) and aniline (1.0 eq).
-
Add anhydrous toluene (approximately 0.5 M concentration with respect to the amine).
-
Seal the tube and place it in a preheated oil bath at 110-140 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Parameter | Condition | Rationale |
| Catalyst | Ru, Ir, or Ni complex (1-5 mol%) | Facilitates the hydrogen transfer steps |
| Base | KOH, KOtBu (0.3-1.0 eq) | Promotes alcohol dehydrogenation |
| Solvent | Toluene, xylene, or solvent-free | High boiling point for elevated reaction temperatures |
| Temperature | 100-150 °C | Overcomes the activation energy of the catalytic cycle |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the catalyst and reagents |
Trustworthiness: Self-Validating Systems and Troubleshooting
For both protocols, the success of the reaction is validated by the isolation and characterization of the desired N-alkylated product. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and purity of the product.
Potential Issues and Troubleshooting:
-
Low Conversion:
-
Mitsunobu: Ensure all reagents and the solvent are anhydrous. The phosphine may have oxidized; use fresh or purified PPh₃. The amine may be too weakly nucleophilic; consider the borrowing hydrogen method.
-
Borrowing Hydrogen: The catalyst may be inactive; try a different catalyst or ligand. The temperature may be too low; incrementally increase the reaction temperature. The base may not be strong enough; switch to a stronger base like KOtBu.
-
-
Side Reactions:
-
Mitsunobu: O-alkylation can be a competing pathway for some nucleophiles. Careful control of reaction temperature can sometimes mitigate this.
-
Borrowing Hydrogen: Over-alkylation (dialkylation of a primary amine) can occur. Using an excess of the amine can favor mono-alkylation.
-
Conclusion
This compound is a valuable reagent for the synthesis of N-alkylated compounds. The Mitsunobu reaction and transition-metal-catalyzed borrowing hydrogen strategies offer reliable and versatile methods for its application. The choice between these methods will depend on the specific substrate, functional group tolerance, and desired reaction conditions. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to successfully employ this building block in their synthetic endeavors, ultimately accelerating the drug discovery process.
References
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N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06341][6][10]
- (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960920/]
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N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10719114/][7][12]
- Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
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Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers. [URL: https://www.researchgate.net/publication/225769168_Regioselective_N-alkylation_of_2-chloroquinolin-3-yl_methanol_with_N-heterocyclic_compounds_using_the_Mitsunobu_reagent][1]
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules. [URL: https://www.semanticscholar.org/paper/Sustainable-and-Safe-N-alkylation-of-N-by-PC-under-Papp-Hegyi/7951d454089855523d48911043324c478440c950]
- The Course of N‐Alkylation of 6‐Methylmercaptopurines. Israel Journal of Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ijch.196500044]
- N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [URL: https://www.researchgate.net/figure/N-alkylation-of-2-pyridyl-amine-with-arylmethyl-alcohols_fig2_280924970]
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
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Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01826][8]
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Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cy/c5cy00188a][9]
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00872a]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06341][6][10]
- Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/15237996/]
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Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b00918][2]
- Alkylation of Amines under Mitsunobu Conditions. Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1590563]
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N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Research Square. [URL: https://www.researchsquare.com/article/rs-3235319/v1][11]
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [URL: https://www.chinesechemsoc.org/ccs-chemistry/article/10.31635/ccschem.022.202201858]
- Process for the N-alkylation of aminopyridines. Google Patents. [URL: https://patents.google.
- Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. Trade Science Inc. [URL: https://www.tsijournals.com/articles/substituted-quinolinones-21-efficient-nalkylation-of-4chloro6methylquinolin21hone.pdf]
-
Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction-conditions.shtm][3]
-
N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. ResearchGate. [URL: https://www.researchgate.net/figure/N-Alkylation-of-amines-with-alcohols-by-using-iron-amino-acid-as-the-catalyst_fig2_359392268][13]
- Reductive amination. Wikipedia. [URL: https://en.wikipedia.
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [URL: https://www.researchgate.net/publication/375591325_N-Alkylation_of_aromatic_amines_with_alcohols_by_using_a_commercially_available_Ru_complex_under_mild_conditions][7][12]
- (2-Chloro-6-methylquinolin-3-yl)methanol. Sci-Hub. [URL: https://sci-hub.se/10.1107/s1600536810037307]
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00494]
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Nanomaterials. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324683/]
- Amines. NCERT. [URL: https://www.ncert.nic.in/textbook/pdf/lech204.pdf]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/12]
-
Mitsunobu reaction. Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-reactions/mitsunobu-reaction][4]
-
NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. Synthetic Communications. [URL: https://www.tandfonline.com/doi/pdf/10.1081/SCC-100104112][5]
- (2-Chloro-6-methylquinolin-3-yl)methanol. Synblock Inc. [URL: https://www.synblock.com/cas-123637-97-8.html]
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Application Note & Protocol: A Scalable and Efficient Synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol
Abstract: This document provides a comprehensive guide for the large-scale synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol, a key building block in the development of novel therapeutics and advanced materials. The protocol detailed herein focuses on a robust and highly selective reduction of 2-chloro-6-methylnicotinic acid using a borane-tetrahydrofuran complex (BH₃·THF). We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol suitable for scale-up, and address critical safety and analytical considerations to ensure a reliable and safe manufacturing process.
Introduction and Strategic Approach
This compound is a pivotal intermediate whose structural motifs are found in a variety of biologically active molecules. The efficient production of this compound in high purity and on a large scale is therefore a critical objective for process chemistry departments in the pharmaceutical and chemical industries.
The synthetic strategy outlined here is predicated on the chemoselective reduction of a carboxylic acid. While various reducing agents exist, many lack the necessary selectivity or present significant handling challenges on an industrial scale. For instance, powerful hydrides like lithium aluminum hydride (LiAlH₄) will readily reduce other functional groups such as esters and ketones and react violently with protic solvents[1][2]. In contrast, milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards carboxylic acids under standard conditions[1][2].
Our selected method employs a borane-tetrahydrofuran (BH₃·THF) complex, which exhibits remarkable chemoselectivity for the reduction of carboxylic acids over other carbonyl functionalities like esters[1][3][4]. This selectivity is driven by the electrophilic nature of borane, which preferentially coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, initiating the reduction cascade[5]. This approach offers high yields and operational simplicity, making it ideal for large-scale production.
Overall Synthetic Transformation
The synthesis proceeds in a single, high-yielding step from a readily available starting material, 2-chloro-6-methylnicotinic acid.
Figure 1: High-level overview of the synthetic route.
Reaction Mechanism: Borane Reduction of a Carboxylic Acid
The reduction of a carboxylic acid with borane is a well-established transformation that proceeds through a distinct mechanism. The initial, rapid step involves an acid-base reaction between the acidic proton of the carboxylic acid and the hydride from borane, which liberates hydrogen gas and forms a triacyloxyborane intermediate. This intermediate is then further reduced to the primary alcohol upon aqueous workup.
The key steps are as follows:
-
Deprotonation: Three equivalents of the carboxylic acid react with one equivalent of borane (BH₃) to form a triacyloxyborane intermediate and three equivalents of hydrogen gas. This initial step is very fast[3].
-
Hydride Attack: The triacyloxyborane undergoes intramolecular hydride shifts, effectively reducing the carbonyl groups.
-
Hydrolysis: Subsequent quenching and aqueous workup hydrolyze the boron-oxygen bonds to liberate the final primary alcohol product.
Figure 2: Simplified borane reduction mechanism.
Large-Scale Experimental Protocol
This protocol is designed for a nominal 100 L scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagent / Material | CAS Number | Grade | Typical Quantity |
| 2-Chloro-6-methylnicotinic acid | 30529-70-5 | ≥98% | 5.00 kg (29.1 mol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Anhydrous, <50 ppm H₂O | 60 L |
| Borane-THF complex, 1 M solution | 14044-65-6 | 1 M in THF | 32.0 L (32.0 mol) |
| Methanol, anhydrous | 67-56-1 | Anhydrous | 10 L |
| Ethyl Acetate (EtOAc) | 141-78-6 | Reagent Grade | 80 L |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | ~20 L |
| Saturated Sodium Chloride (Brine) | N/A | N/A | 20 L |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Granular | 2 kg |
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and reflux condenser.
-
50 L pressure-equalizing dropping funnel.
-
Chilling unit capable of maintaining -10°C to 0°C.
-
Inert gas (Nitrogen or Argon) supply.
-
200 L extraction vessel.
-
Rotary evaporator with a suitable receiving flask.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the 100 L reactor is clean, dry, and has been thoroughly purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charge the reactor with 5.00 kg (29.1 mol) of 2-chloro-6-methylnicotinic acid[6][7].
-
Add 50 L of anhydrous tetrahydrofuran (THF).
-
Begin stirring to dissolve the solid. The dissolution may be partial at this stage.
-
-
Cooling and Reagent Addition:
-
Cool the reactor contents to 0°C using the chilling unit.
-
Slowly add the 1 M borane-THF complex solution (32.0 L) via the dropping funnel over a period of 2-3 hours.
-
Causality: A slow addition rate is critical to control the exothermic reaction and the rate of hydrogen gas evolution. Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C) and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. A typical mobile phase for TLC is 50% ethyl acetate in hexanes.
-
-
Quenching the Reaction:
-
CRITICAL STEP: Cool the reactor back down to 0°C.
-
Slowly and carefully add 10 L of anhydrous methanol dropwise via the dropping funnel. Vigorous gas evolution (hydrogen) will be observed.
-
Causality: The quench must be performed slowly at a low temperature to safely destroy any unreacted borane complex. An uncontrolled quench can lead to a dangerous pressure buildup and a runaway reaction.
-
Once the gas evolution subsides, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
-
Workup and Extraction:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and methanol.
-
To the resulting slurry, add 40 L of ethyl acetate and 40 L of water.
-
Carefully add saturated sodium bicarbonate solution to neutralize any acidic species and adjust the pH to ~7-8.
-
Transfer the mixture to a 200 L extraction vessel. Separate the organic layer.
-
Extract the aqueous layer with an additional 2 x 20 L of ethyl acetate.
-
Combine all organic layers and wash with 20 L of saturated brine solution. Causality: The brine wash helps to remove residual water and some water-soluble impurities.
-
-
Drying and Isolation:
-
Dry the combined organic phase over anhydrous magnesium sulfate (2 kg), stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid.
-
-
Purification:
-
For large-scale purification, recrystallization is often preferred over chromatography. A suitable solvent system (e.g., heptane/ethyl acetate) should be determined at the lab scale.
-
Alternatively, vacuum distillation can be employed if the product is thermally stable.
-
Product Characterization
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol [8] |
| Appearance | White to off-white solid |
| Boiling Point | ~279.8°C at 760 mmHg (Predicted) |
| Storage Temperature | 2-8°C, under inert atmosphere |
| Purity (Typical) | >98% (by HPLC) |
| Yield (Typical) | 85-95% |
Safety and Hazard Management
All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.
-
Borane-Tetrahydrofuran Complex: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas[9][10]. It can also form explosive peroxides upon exposure to air. Store and handle under an inert atmosphere. Keep away from ignition sources.
-
Sodium Borohydride (if used as an alternative or for cleaning): In contact with water, it releases flammable gases which may ignite spontaneously. Toxic if swallowed and causes severe skin burns and eye damage[9][11][12].
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Hydrogen Gas: Extremely flammable gas evolved during the reaction and quench. Ensure adequate ventilation and an inert atmosphere to prevent the formation of explosive mixtures with air.
Emergency Procedures:
-
Spill: For a BH₃·THF spill, absorb with dry sand or another non-combustible absorbent. Do NOT use water.
-
Fire: Use a dry chemical or CO₂ extinguisher. Do NOT use water[12][13].
-
Personal Contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention[11][13].
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any residual starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., O-H stretch for the alcohol, absence of C=O stretch from the carboxylic acid).
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available from: [Link]
-
Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. [Updated 2021 Mar 5]. Available from: [Link]
-
IITian Explains. Borane as a Reducing Agent || Very Selective Reducer. YouTube; 2020 Apr 4. Available from: [Link]
-
Khan Academy. Reduction of carboxylic acids. Available from: [Link]
-
Movassaghi, M., et al. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. 2022;61(1). Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]
-
Szabo-Scandic. Safety Data Sheet: Sodium borohydride. Available from: [Link]
-
ATSDR. Analytical Methods. In: Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (US); 1995. Available from: [Link]
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-
PrepChem.com. Synthesis of 2-chloro-6-methylnicotinic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. Available from: [Link]
-
PubChem. 2-Chloro-6-methylnicotinic acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Pyridine methanol chlorinations. [Download Table]. Available from: [Link]
-
Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]
-
PubChem. Methyl 2-chloro-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules. 2023;28(12):4667. Available from: [Link]
-
Chemsrc.com. (4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Updated 2025 Feb 5]. Available from: [Link]
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Application Notes and Protocols for the Use of (2-Chloro-6-methylpyridin-3-yl)methanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring system is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold for a multitude of potent and selective active ingredients.[1][2] Among the various functionalized pyridines, (2-Chloro-6-methylpyridin-3-yl)methanol has emerged as a critical building block, particularly in the synthesis of novel insecticides. Its strategic substitution pattern—a reactive chlorine atom, a methyl group, and a hydroxymethyl functional group—provides multiple points for chemical modification, enabling the construction of complex molecular architectures with desired biological activities.[2][3] This guide provides an in-depth exploration of the application of this compound and its derivatives in the synthesis of next-generation crop protection agents, with a focus on the butenolide insecticide, Flupyradifurone.
Key Intermediate: this compound
The utility of this compound as a precursor is predicated on the reactivity of its functional groups. The hydroxyl group can be readily converted into a leaving group, such as a chloride, facilitating nucleophilic substitution reactions. The chlorine atom on the pyridine ring can participate in cross-coupling reactions, although it is often retained in the final product as a key pharmacophoric element. The methyl group can also be functionalized, though it is typically retained.
Synthesis of this compound
A common route to this compound involves the reduction of 2-chloro-6-methylnicotinic acid or its esters.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
2-Chloro-6-methylnicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous methanol or ethanol
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
Step 1: Esterification of 2-Chloro-6-methylnicotinic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-methylnicotinic acid in an excess of methanol or ethanol.
-
Carefully add thionyl chloride dropwise at 0 °C. The esterification is often catalyzed by the in-situ formation of HCl.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol and SOCl₂ under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl or ethyl 2-chloro-6-methylnicotinate. This can be purified by column chromatography if necessary.
Step 2: Reduction of the Ester to the Alcohol
-
Dissolve the ester from Step 1 in an anhydrous solvent such as THF or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be carefully calculated (typically 1.5-2.0 equivalents).
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure alcohol.
Application in the Synthesis of Flupyradifurone
Flupyradifurone is a novel butenolide insecticide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR).[4] Its synthesis showcases the utility of a derivative of this compound, specifically 2-chloro-5-(chloromethyl)pyridine.
Synthesis of 2-chloro-5-(chloromethyl)pyridine
The conversion of this compound to 2-chloro-5-(chloromethyl)pyridine is a critical step.
Protocol 2: Synthesis of 2-chloro-5-(chloromethyl)pyridine
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5-(chloromethyl)pyridine. This product is often used in the next step without further purification.
Synthesis of Flupyradifurone
There are two primary synthetic routes to Flupyradifurone. Method B, a one-step process, is highlighted here for its efficiency.[2]
Method B: One-Step Synthesis of Flupyradifurone
This method involves the direct condensation of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine with tetronic acid.
Protocol 3: Synthesis of Flupyradifurone
Materials:
-
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine
-
Tetronic acid
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Ethyl acetate
-
1 N aqueous hydrochloric acid
-
1 N aqueous sodium hydroxide solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine (1.0 eq), tetronic acid (1.4 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01 eq) in toluene.[5]
-
Heat the reaction mixture to reflux and maintain for 2 hours, collecting the water that is formed in the Dean-Stark trap.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.[5]
-
Dissolve the residue in ethyl acetate and wash successively with 1 N aqueous hydrochloric acid (2x), 1 N aqueous sodium hydroxide solution (2x), and saturated sodium chloride solution (1x).[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to yield Flupyradifurone.[5]
Causality Behind Experimental Choices:
-
p-Toluenesulfonic acid (p-TSA): This acid catalyst is used to promote the condensation reaction between the amine and the enol of tetronic acid, facilitating the formation of the enamine intermediate and subsequent cyclization with the elimination of water.
-
Dean-Stark apparatus: The removal of water from the reaction mixture drives the equilibrium towards the formation of the product, increasing the overall yield.
-
Aqueous acid and base washes: These work-up steps are crucial for removing unreacted starting materials and the catalyst. The acid wash removes any remaining amine, while the base wash removes unreacted tetronic acid and the p-TSA catalyst.
Quantitative Data:
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Flupyradifurone Synthesis | N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine | Flupyradifurone | Tetronic acid, p-TSA, Toluene | 52 | >95 (after chromatography) | [5] |
Experimental Workflow Diagram (Flupyradifurone Synthesis - Method B):
Caption: One-step synthesis of Flupyradifurone via acid-catalyzed condensation.
Mechanism of Action: Flupyradifurone
Flupyradifurone is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 4D insecticide.[4] It acts as a partial agonist of the insect nicotinic acetylcholine receptors (nAChRs). By binding to these receptors in the central nervous system of insects, it mimics the action of the neurotransmitter acetylcholine, but it is not readily broken down by acetylcholinesterase. This leads to a continuous and irreversible stimulation of the nerve cells, resulting in paralysis and ultimately the death of the insect.[4] The butenolide pharmacophore of Flupyradifurone provides a distinct chemical structure compared to other nAChR agonists like neonicotinoids, which can be beneficial in managing insecticide resistance.[2]
Signaling Pathway Diagram:
Caption: Mechanism of action of Flupyradifurone on the insect nervous system.
Conclusion
This compound and its derivatives are invaluable intermediates in the synthesis of modern agrochemicals. The synthetic pathways leading to potent insecticides like Flupyradifurone highlight the strategic importance of this building block. The detailed protocols provided herein offer a framework for the laboratory-scale synthesis of these important compounds. A thorough understanding of the underlying reaction mechanisms and the mode of action is crucial for the development of new, effective, and sustainable crop protection solutions.
References
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(12), 1327-1336.
-
Jeschke, P., Nauen, R., Beck, M. E., & Elbert, A. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(8), 1075-1083. Available at: [Link]
- Sparks, T. C., Watson, G. B., Loso, M. R., Geng, C., Babcock, J. M., & Thomas, J. D. (2013). Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. Pesticide Biochemistry and Physiology, 107(1), 1-7.
- European Patent Office. (n.d.). Method for the preparation of N - [(6-chloropyridin-3-yl) methyl] -2,2-difluoroethane-1-amine by alkylation of 2,2-difluoroethylamine (ES2699927T3). Google Patents.
-
Wikipedia. (2023). Flupyradifurone. Retrieved January 22, 2026, from [Link]
- Jeschke, P., Nauen, R., Schindler, M., & Elbert, A. (2013). Flupyradifurone (Sivanto™) and its novel butenolide pharmacophore: Structural considerations. Bioorganic & Medicinal Chemistry, 21(12), 3545-3558.
-
Food and Agriculture Organization of the United Nations. (n.d.). Flupyradifurone. Retrieved January 22, 2026, from [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved January 22, 2026, from [Link]
- Zhang, J., Liu, J., & Wang, M. (2010). Synthesis and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 22(5), 3651-3654.
-
Chen, J., & Yu, J. Q. (2019). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 141(42), 16950-16956. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates (US5329011A).
- Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
-
Shroff, H. N., et al. (2007). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 63(1), o366-o367. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by imidation. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines (CN109053553A).
-
Wnuk, S. F., et al. (2003). Synthesis and biological evaluation of purine-containing butenolides. Journal of Medicinal Chemistry, 46(24), 5221-5230. Available at: [Link]
-
University of Hertfordshire. (n.d.). Flupyradifurone (Ref: BYI 02960). AERU. Retrieved January 22, 2026, from [Link]
-
Zhang, L., et al. (2011). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)prop-2-en-1-ylidene}-N-methylmethanaminium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174. Retrieved January 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 22, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by oxidation. Retrieved January 22, 2026, from [Link]
-
Fluoride Action Network. (n.d.). Flupyradifurone. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2015). Flupyradifurone: A brief profile of a new butenolide insecticide. Retrieved January 22, 2026, from [Link]
-
ScienceDirect. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved January 22, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FLUPYRADIFURONE 4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl)amino]furan-2(5H)-one. Retrieved January 22, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Sulfoxaflor. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. PubMed Central. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Flupyradifurone. Retrieved January 22, 2026, from [Link]
Sources
- 1. ES2699927T3 - Method for the preparation of N - [(6-chloropyridin-3-yl) methyl] -2,2-difluoroethane-1-amine by alkylation of 2,2-difluoroethylamine - Google Patents [patents.google.com]
- 2. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWI648263B - Preparation of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethyl-1-amine by alkylation of 2,2-difluoroethylamine - Google Patents [patents.google.com]
- 4. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of (2-Chloro-6-methylpyridin-3-yl)methanol Synthesis
Welcome to the technical support guide for the synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. As Senior Application Scientists, we have consolidated field-proven insights and key literature findings to address the practical issues you may encounter.
The synthesis, while conceptually straightforward, often involves a critical reduction step that is sensitive to reaction conditions. This guide provides a structured approach to troubleshooting and optimization through a detailed question-and-answer format.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction has stalled or shows very low conversion of the starting material (ester or acid). What are the primary causes?
A1: Low or no conversion is typically traced back to the activity of the reducing agent or the nature of the starting material.
-
Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) is a common choice, but it is often not sufficiently reactive on its own to reduce esters or carboxylic acids under standard conditions (e.g., room temperature in methanol alone)[1]. Its reactivity is highly dependent on the solvent, temperature, and additives.
-
Solution: Activate the borohydride reduction. The addition of a Lewis acid like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) in situ generates a more potent reducing species (LiBH₄ or Ca(BH₄)₂), which is more effective for ester reduction[2][3]. Alternatively, conducting the reaction at an elevated temperature (e.g., refluxing in a higher-boiling solvent like THF) can provide the necessary activation energy[2].
-
-
Cause 2: Direct Reduction of Carboxylic Acid. If you are attempting to reduce 2-chloro-6-methylnicotinic acid directly with NaBH₄, the reaction is likely to fail. NaBH₄ reacts with the acidic proton to form sodium borate and H₂ gas, consuming the reagent without reducing the carboxyl group.
-
Solution: Convert the carboxylic acid to its corresponding methyl or ethyl ester first. This two-step procedure—esterification followed by reduction—is a more reliable and higher-yielding route[4][5]. Standard esterification methods, such as reacting the acid with methanol or ethanol in the presence of a catalytic amount of sulfuric acid, are effective.
-
-
Cause 3: Poor Solubility. The starting material or the borohydride complex may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Solution: Use a co-solvent system. A mixture of tetrahydrofuran (THF) and an alcohol (e.g., methanol or ethanol) is often effective. THF helps solubilize the aromatic ester, while the alcohol participates in the reduction mechanism[5].
-
Q2: I've achieved good conversion according to TLC/LC-MS, but my isolated yield after workup and purification is poor. Where am I losing my product?
A2: Product loss is common during the workup and purification stages, often due to the product's physical properties or instability.
-
Cause 1: Product Volatility. Pyridyl methanols can have some volatility and may be lost during solvent removal under high vacuum, especially if residual high-boiling solvents are present, requiring prolonged drying times or higher temperatures.
-
Solution: Use a rotary evaporator with carefully controlled temperature and pressure. Avoid heating the flask above 40-45 °C. For final drying, use a high vacuum at room temperature.
-
-
Cause 2: Emulsion during Aqueous Workup. The product, being a substituted pyridine, can act as a surfactant, leading to persistent emulsions during extraction, which makes phase separation difficult and leads to significant product loss in the aqueous layer.
-
Solution: To break emulsions, add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase. Alternatively, filtering the entire emulsified mixture through a pad of Celite® can help break up the fine droplets.
-
-
Cause 3: Product Adsorption during Chromatography. The nitrogen atom in the pyridine ring and the hydroxyl group make the product polar and slightly basic. This can cause irreversible adsorption or significant tailing on standard silica gel, leading to poor recovery.
-
Solution: Deactivate the silica gel before use by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol. For example, slurry the silica gel in your chosen eluent (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine before packing the column. This neutralizes acidic sites on the silica surface, preventing product binding.
-
Q3: My final product is contaminated with a significant amount of the dehalogenated byproduct, (6-methylpyridin-3-yl)methanol. How can I prevent this?
A3: Dehalogenation (the replacement of the C2-chloro group with a hydrogen) is a known side reaction in reductions of chloro-pyridines.
-
Cause 1: Overly Harsh Reducing Conditions. The use of very powerful reducing agents (like Lithium Aluminum Hydride, LiAlH₄) or excessively high temperatures can promote hydrodehalogenation.
-
Solution: Avoid LiAlH₄ if dehalogenation is a problem. Stick with a modified NaBH₄ system (e.g., NaBH₄/LiCl in THF/MeOH) and maintain careful temperature control. Do not let the reaction temperature exceed the reflux temperature of the solvent system unless necessary, and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.
-
-
Cause 2: Presence of Catalytic Impurities. Trace metals from previous steps or reagents can sometimes catalyze the dehalogenation process.
-
Solution: Ensure all glassware is scrupulously clean and use high-purity reagents and solvents. If you suspect metal contamination, consider adding a chelating agent like EDTA to the reaction mixture, although this is a less common solution. The primary fix is controlling the reactivity of the hydride source.
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Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to prepare this compound?
A1: The most reliable and widely adopted route is a two-step synthesis starting from 2-chloro-6-methylnicotinic acid.
-
Esterification: The acid is first converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like H₂SO₄.
-
Reduction: The resulting ester is then reduced to the target alcohol. A preferred method for its selectivity and safety profile is the use of sodium borohydride in a mixed solvent system like THF/methanol, often with the addition of a Lewis acid to enhance reactivity[5]. This avoids the highly reactive and less selective hydrides like LiAlH₄.
Q2: How do I choose the right reducing agent for the ester reduction?
A2: The choice depends on a balance of reactivity, selectivity, and safety.
| Reducing System | Pros | Cons | Recommendation |
| LiAlH₄ | Highly reactive, reduces esters quickly. | Poor chemoselectivity, high risk of dehalogenation, pyrophoric, difficult workup. | Not recommended unless other methods fail. |
| NaBH₄ (alone) | Safe, inexpensive, easy to handle. | Generally unreactive towards esters under mild conditions[1]. | Ineffective for this transformation without modification. |
| NaBH₄ / LiCl or CaCl₂ | Enhanced reactivity, good selectivity, safer than LiAlH₄, simple workup[2]. | Requires anhydrous conditions for best results. | Highly Recommended. This is the optimal choice for balancing reactivity and minimizing side reactions. |
| BH₃·THF | Reduces esters effectively. | Can be less selective, may require careful handling. | A viable alternative, but the NaBH₄/Lewis acid system is often more convenient. |
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Adjust the polarity to get good separation between the starting ester and the product alcohol. The alcohol product will have a lower Rf value than the ester due to its higher polarity.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate (KMnO₄) can also be effective, as the alcohol will react while the ester may not, providing a clear indication of product formation.
-
Confirmation: For quantitative analysis and confirmation of completion, High-Performance Liquid Chromatography (HPLC) is the preferred method in a development setting.
Q4: What are the critical safety precautions for this synthesis?
A4:
-
Hydrogen Evolution: The reaction of NaBH₄ with protic solvents (like methanol) or any acidic protons generates flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources. The reaction vessel should be equipped with a gas outlet (e.g., a bubbler) to prevent pressure buildup.
-
Reagent Handling: While NaBH₄ is relatively stable, it is still a powerful reducing agent. Avoid contact with skin and eyes. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: The quenching of the reaction (destroying excess hydride) is exothermic. Perform this step slowly and with cooling (e.g., in an ice bath). A slow, dropwise addition of acetone or dilute acid (like 1M HCl) is a standard procedure.
Optimized Experimental Protocol
This protocol details the recommended two-step synthesis with built-in validation checks.
Step 1: Esterification of 2-Chloro-6-methylnicotinic acid
-
To a round-bottom flask, add 2-chloro-6-methylnicotinic acid (1.0 eq).
-
Add anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.05 eq).
-
Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours.
-
Validation: Monitor the reaction by TLC (Mobile phase: 7:3 Hexane/EtOAc). The reaction is complete when the starting acid spot has disappeared.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 2-chloro-6-methylnicotinate, which can often be used in the next step without further purification.
Step 2: Reduction of Methyl 2-chloro-6-methylnicotinate
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the methyl 2-chloro-6-methylnicotinate (1.0 eq) and anhydrous Lithium Chloride (LiCl, 1.5 eq).
-
Add a mixture of anhydrous THF and anhydrous methanol (e.g., 3:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 60-65 °C) for 2-4 hours.
-
Validation: Monitor by TLC (7:3 Hexane/EtOAc). The disappearance of the starting ester spot indicates completion.
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of acetone, followed by 1M HCl to dissolve the borate salts.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexane).
Process Diagrams
General Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common yield issues.
References
- Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2021). Advances and challenges in the synthesis of pyrrole systems of a limited access. Russian Chemical Reviews, 90(1), 1-35.
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Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry, 59(11), 5527-5545. Available from: [Link]
-
Various Authors. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate Discussion. Available from: [Link]
- Ahmad, O. K., et al. (2014). Pyrimidines, Pyridines, and Quinolines from N-Vinyl and N-Aryl Amides. Organic Syntheses, 91, 230-243.
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available from: [Link]
- Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(4), 433-436.
-
Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available from: [Link]
-
Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
Reddit Community. (2020). NaBH4 reduction of ester. r/Chempros. Available from: [Link]
Sources
Technical Support Center: Synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic procedure. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to ensure the integrity and success of your synthesis.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, a valuable building block in medicinal chemistry, can be achieved through several routes, primarily involving the reduction of a carboxylic acid or an aldehyde. While seemingly straightforward, these reactions are not without their potential pitfalls. This section addresses common issues, their root causes, and corrective actions.
Issue 1: Incomplete Reduction of the Starting Material
Q: I am observing a significant amount of unreacted starting material (2-chloro-6-methylnicotinic acid or 2-chloro-6-methylpyridine-3-carbaldehyde) in my final product mixture. What could be the cause?
A: Incomplete reduction is a frequent issue and can stem from several factors related to the reducing agent or reaction conditions.
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Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For the reduction of a carboxylic acid with a borane complex or an aldehyde with sodium borohydride, using a molar excess of the reducing agent is often necessary to drive the reaction to completion. However, an excessive amount can lead to side reactions. A good starting point is typically 1.5-2.0 equivalents of the reducing agent.
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Inactive Reducing Agent: Hydride-based reducing agents like sodium borohydride (NaBH₄) and borane complexes (e.g., Borane-THF) are sensitive to moisture and can decompose over time. Ensure that your reducing agent is fresh and has been stored under anhydrous conditions.
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Low Reaction Temperature: While initial addition of the reducing agent is often performed at a lower temperature (e.g., 0 °C) to control the reaction rate, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. For sodium borohydride reductions, protic solvents like methanol or ethanol are commonly used. For borane reductions, anhydrous aprotic solvents like tetrahydrofuran (THF) are essential.
Experimental Protocol: Reduction of 2-Chloro-6-methylnicotinic Acid
-
Dissolve 2-chloro-6-methylnicotinic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1]
-
Carefully quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Borane-THF complex | Effective for the reduction of carboxylic acids to alcohols. |
| Solvent | Anhydrous THF | Aprotic solvent required for borane reductions. |
| Temperature | 0 °C to room temperature | Controls initial exotherm and allows the reaction to proceed to completion. |
| Workup | Acidic | Neutralizes the reaction mixture and facilitates product isolation. |
Issue 2: Formation of an Unidentified Byproduct with a Similar Polarity to the Product
Q: I am observing a significant byproduct that is difficult to separate from my desired this compound by column chromatography. What could this be?
A: A common side reaction, particularly when starting from 2-chloro-6-methylnicotinic acid or its esters, is the formation of a dimeric ether. This can occur if the reaction conditions are not carefully controlled.
-
Mechanism of Dimer Formation: Under certain conditions, the newly formed alcohol can react with another molecule of the starting material or an activated intermediate to form an ether linkage. This is more likely to occur at elevated temperatures or in the presence of strong acids or bases.
Mitigation Strategies:
-
Control Temperature: Avoid excessive heating during the reaction and workup.
-
Stoichiometry: Use the minimum necessary excess of the reducing agent.
-
Prompt Workup: Once the reaction is complete, proceed with the workup without delay to minimize the time the product is exposed to potentially reactive species.
-
Purification: If the dimer has formed, careful column chromatography with a shallow solvent gradient may be required for separation. Alternatively, recrystallization could be an effective purification method.
Issue 3: Dechlorination of the Pyridine Ring
Q: My mass spectrometry analysis shows a peak corresponding to (6-methylpyridin-3-yl)methanol, indicating the loss of the chlorine atom. How can I prevent this?
A: Dechlorination is a known side reaction in reductions of chloropyridines, especially with more aggressive reducing agents or under harsh conditions.
-
Choice of Reducing Agent: While effective, some reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be strong enough to cause dechlorination. Sodium borohydride is generally milder and less likely to cause this side reaction when reducing an aldehyde. For carboxylic acid reduction, borane complexes are a good choice to minimize this issue.
-
Reaction Conditions: Prolonged reaction times and high temperatures can promote dechlorination. It is crucial to monitor the reaction and stop it as soon as the starting material is consumed.
-
Catalyst Poisoning (in case of catalytic hydrogenation): If catalytic hydrogenation is employed for the reduction, the catalyst itself can sometimes facilitate dehalogenation. Choosing a less active catalyst or adding a catalyst poison can sometimes mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: Both 2-chloro-6-methylnicotinic acid and 2-chloro-6-methylpyridine-3-carbaldehyde are suitable starting materials. The choice often depends on the commercial availability and cost of these precursors. The reduction of the aldehyde is typically a cleaner and higher-yielding reaction.[2]
Q2: How can I effectively monitor the progress of the reduction reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Q3: My final product is an oil, but I have seen it reported as a solid. How can I induce crystallization?
A3: this compound can sometimes be isolated as an oil if impurities are present. Try the following to induce crystallization:
-
Purification: Ensure the product is of high purity by performing thorough column chromatography.
-
Solvent Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can help to wash away impurities and induce crystallization.[3][4]
-
Seed Crystal: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the oil can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the oil can create nucleation sites for crystal growth.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Handling Reducing Agents: Borane complexes and sodium borohydride are flammable and react violently with water. Handle them in a fume hood under an inert atmosphere and away from ignition sources.
-
Quenching: The quenching of excess reducing agent is highly exothermic and releases flammable hydrogen gas. Perform the quench slowly and in an ice bath.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: The target molecule and its precursors are potentially toxic. Avoid inhalation, ingestion, and skin contact.
Q5: Can I use a Grignard reaction to synthesize the precursor aldehyde, 2-chloro-6-methylpyridine-3-carbaldehyde?
A5: Yes, a Grignard reaction can be a viable route. This would typically involve the formation of a Grignard reagent from a dihalopyridine, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[5] However, Grignard reactions with pyridyl halides can be challenging due to the reactivity of the pyridine ring. Anhydrous conditions are absolutely critical for the success of this reaction.[6][7]
References
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylpyridine-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
ACS Publications. (2020). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
-
YouTube. (2019). Organic Chem Review: Nucleophilic Addition - Predict Product in Grignard Reaction | Kaplan MCAT Prep. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective Organocatalytic Three-Component Reaction of 2-Chloroquinoline-3-carbaldehydes, 6-Aminouracils and Cyclic methylene Active Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
RIVM. (n.d.). Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: (2-Chloro-6-methylpyridin-3-yl)methanol
Welcome to the technical support center for (2-Chloro-6-methylpyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential degradation pathways, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by three main factors: light, heat, and the presence of strong oxidizing, acidic, or basic conditions. The chloropyridine ring and the hydroxymethyl group are the most reactive sites in the molecule.[1][2][3]
Q2: What are the expected degradation products under photolytic (light-induced) conditions?
While specific studies on this compound are limited, based on research on similar chloropyridine derivatives, photodegradation is expected to proceed via a few key pathways.[1][4][5] These include:
-
Hydroxylation: The chloro substituent can be replaced by a hydroxyl group, forming (2-Hydroxy-6-methylpyridin-3-yl)methanol.
-
Oxidation of the Methanol Group: The primary alcohol can be oxidized to an aldehyde, forming 2-Chloro-6-methylnicotinaldehyde, which may be further oxidized to 2-Chloro-6-methylnicotinic acid.
-
Ring Opening: Prolonged exposure to UV light, especially in the presence of a photocatalyst like TiO2, can lead to the opening of the pyridine ring.[1][6][7]
Q3: How does the compound behave under thermal stress?
Q4: Is this compound susceptible to hydrolysis?
The chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), particularly under forcing conditions such as elevated temperatures or the presence of acid or base catalysts. This would lead to the formation of (2-Hydroxy-6-methylpyridin-3-yl)methanol. The rate of hydrolysis is expected to be slower than that of a more reactive acyl chloride, for instance.[9]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
Symptoms:
-
Appearance of new peaks in your chromatogram that were not present in the initial analysis of the standard.
-
A decrease in the peak area of the parent compound, this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| On-Column Degradation | 1. Check Mobile Phase pH: Ensure the mobile phase pH is within the stable range for your compound and column (typically pH 2-8 for silica-based columns). A mobile phase with a pH around 6.5 has been found to be optimal for related pyridine compounds.[2][3] 2. Lower Column Temperature: High temperatures can accelerate degradation. Try running the analysis at a lower temperature (e.g., 25-30°C).[2][3] |
| Sample Degradation Prior to Injection | 1. Solvent Choice: Ensure the solvent used to dissolve the sample is inert. Protic solvents like methanol could potentially react with the compound over time. Consider aprotic solvents like acetonitrile if stability is an issue. 2. Light Exposure: Protect your samples from light by using amber vials or covering them with foil. Photodegradation can occur even under ambient laboratory lighting.[10] 3. Sample Age: Analyze samples as freshly prepared as possible. If storage is necessary, store them at a low temperature (2-8°C) and protected from light.[11] |
| Impurity in the Starting Material | 1. Check Certificate of Analysis (CoA): Review the CoA of your starting material for any reported impurities. 2. Re-purification: If the purity is in doubt, consider re-purifying the starting material by recrystallization or column chromatography. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in assay results between replicates or experiments.
-
Loss of compound activity over the course of the experiment.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation in Assay Buffer | 1. Buffer Stability Study: Perform a short-term stability study of this compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation by HPLC or LC-MS. 2. Adjust Buffer pH: If degradation is observed, consider if the pH of your buffer is contributing to instability and if it can be adjusted while maintaining biological relevance. |
| Interaction with Assay Components | 1. Component Compatibility: Certain assay components, such as reducing agents (e.g., DTT) or metal ions, could potentially react with the chloropyridine moiety. Investigate the compatibility of your compound with all assay reagents. |
| Adsorption to Labware | 1. Use Low-Binding Plates/Tubes: The compound may adsorb to the surface of plastic labware. Use low-protein-binding plates and tubes to minimize this effect. 2. Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20) in your assay buffer can sometimes reduce non-specific binding. |
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound based on the chemistry of its functional groups and data from related chloropyridine compounds.
Photodegradation Pathway
Caption: Proposed hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. [5]Run a control sample protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 24 hours. Dissolve a portion in the initial solvent for analysis.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples and a non-stressed control by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS. [2][3][12] 4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
Protocol 2: HPLC Method for Stability Testing
This is a starting point for developing an HPLC method to monitor the stability of this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This method is a general guideline. The gradient, mobile phase composition, and other parameters may need to be optimized for your specific application and to achieve adequate separation of degradation products. [2][3]
References
- ResearchGate. Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions | Request PDF.
- PubMed.
- ResearchGate.
- Semantic Scholar. Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions.
- ResearchGate. A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2)
- PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using qu.
- ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. Theoretical study on the thermal decomposition of pyridine.
- Sigma-Aldrich. This compound.
- PubMed.
- PubMed. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 689259-06-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
preventing byproduct formation in (2-Chloro-6-methylpyridin-3-yl)methanol reactions
Welcome to the technical support center for (2-Chloro-6-methylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding byproduct formation in reactions involving this versatile building block. Our aim is to provide you with the expertise and practical insights needed to ensure the success and efficiency of your synthetic endeavors.
Section 1: Understanding the Reactivity of this compound
This compound is a primary alcohol containing a substituted pyridine ring. This combination of functional groups dictates its reactivity and potential for side reactions. The primary hydroxyl group is susceptible to oxidation, while the pyridine nitrogen can act as a base or a nucleophile, and its basicity is influenced by the chloro and methyl substituents. Understanding these characteristics is key to troubleshooting and preventing byproduct formation.
The pKa of the conjugate acid of 2-methylpyridine is approximately 5.96. The presence of an electron-withdrawing chloro group at the 2-position is expected to decrease the basicity of the pyridine nitrogen in this compound, making the corresponding pyridinium ion more acidic. This reduced basicity can influence its behavior in both acid- and base-catalyzed reactions.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
Oxidation Reactions: Preventing Aldehyde and Carboxylic Acid Formation
Question 1: I am trying to perform a reaction on a different part of my molecule, but I am observing the formation of 2-chloro-6-methylnicotinaldehyde and 2-chloro-6-methylnicotinic acid. How can I prevent this?
Answer: The primary alcohol in this compound is susceptible to oxidation. The formation of the aldehyde and its subsequent over-oxidation to the carboxylic acid are common byproducts if your reaction conditions are too harsh or if you are using non-selective oxidizing agents.
Causality: Many reagents can oxidize primary alcohols. Strong oxidants like potassium permanganate or chromic acid will readily oxidize the alcohol to the carboxylic acid. Milder oxidants, if not used under carefully controlled conditions, can lead to a mixture of the starting material, the aldehyde, and the carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting oxidation byproducts.
Recommended Protocols for Controlled Oxidation:
| Desired Product | Reagent | Solvent | Temperature (°C) | Key Considerations |
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | PCC is a mild oxidant that typically stops at the aldehyde stage. The reaction is usually performed under anhydrous conditions.[1] |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | DMP is another mild and selective oxidant. The reaction is fast and efficient. | |
| TEMPO/NaOCl | DCM/Water (biphasic) | 0 | This catalytic system is efficient and avoids heavy metals. Careful control of pH is necessary to prevent over-oxidation. | |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Water/Pyridine | Reflux | A strong oxidizing agent that will ensure complete oxidation to the carboxylic acid. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 to Room Temp | A powerful oxidant, but chromium waste needs careful handling. |
Identifying the Byproducts:
-
2-chloro-6-methylnicotinaldehyde: Look for a characteristic aldehyde proton signal in the ¹H NMR spectrum around 9-10 ppm.
-
2-chloro-6-methylnicotinic acid: The carboxylic acid proton will appear as a broad singlet in the ¹H NMR spectrum, typically above 10 ppm. The C=O stretch in the IR spectrum will be around 1700 cm⁻¹.
Ether and Ester Synthesis: Minimizing Dimerization and Other Side Reactions
Question 2: I am trying to synthesize an ether from this compound using a Williamson ether synthesis, but I am getting low yields and observing a significant amount of a higher molecular weight byproduct. What could be the issue?
Answer: The formation of a higher molecular weight byproduct suggests that dimerization or polymerization of your starting material is occurring. This can be a problem under both acidic and basic conditions.
Causality:
-
Acid-catalyzed dimerization: Protonation of the hydroxyl group can lead to the formation of a carbocation, which can then be attacked by the hydroxyl group of another molecule.
-
Base-catalyzed side reactions: While the Williamson ether synthesis is base-catalyzed, strong bases can also promote side reactions. If your alkyl halide is prone to elimination, this will compete with the desired substitution.
Troubleshooting and Prevention:
| Reaction Type | Common Issue | Recommended Conditions & Rationale |
| Williamson Ether Synthesis | Dimerization, Elimination | Use a non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol. Add the alkyl halide slowly to the formed alkoxide at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. |
| Esterification (with acid chloride) | Dimerization, Incomplete reaction | Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[2] Run the reaction at low temperatures (0 °C to room temperature) to prevent side reactions. Ensure the acid chloride is of high purity. |
| Mitsunobu Reaction | Formation of triphenylphosphine oxide (TPPO) and hydrazine byproducts | Use an appropriate solvent like THF or DCM. The order of addition is crucial: dissolve the alcohol, nucleophile, and triphenylphosphine first, then add the azodicarboxylate (e.g., DIAD or DEAD) dropwise at 0 °C.[3] Purification to remove TPPO can be challenging; chromatography or recrystallization is often necessary. |
Reaction Pathway Diagram:
Caption: Desired chlorination vs. acid-base side reaction.
Section 3: Purification of this compound and its Derivatives
Question 4: I have a mixture of my desired product and some of the byproducts mentioned above. What is the best way to purify my compound?
Answer: The choice of purification method will depend on the physical properties of your desired product and the impurities.
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities. For pyridyl compounds, it is sometimes beneficial to add a small amount of a base like triethylamine (e.g., 1%) to the eluent to prevent streaking on the silica gel.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing small amounts of impurities. The choice of solvent is critical and will need to be determined empirically.
-
Acid-Base Extraction: If you have acidic (e.g., carboxylic acid) or basic impurities, you can use liquid-liquid extraction with an acidic or basic aqueous solution to remove them. For example, washing an organic solution of your product with a dilute solution of sodium bicarbonate will remove the 2-chloro-6-methylnicotinic acid byproduct.
References
-
Roopan, S. M., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1777. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]
-
ChemSrc. (n.d.). 2-chloro-6-methylnicotinic acid. [Link]
Sources
Technical Support Center: Crystallization of (2-Chloro-6-methylpyridin-3-yl)methanol
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the crystallization of (2-Chloro-6-methylpyridin-3-yl)methanol (CAS No. 689259-06-1). As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying principles that govern success in crystallization, enabling you to logically diagnose and solve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the key structural features of this compound that influence its crystallization?
A1: Understanding the molecular structure is the foundation for developing a robust crystallization protocol. The key features of this compound are:
-
Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor, and the ring can participate in π-π stacking interactions, which are crucial for forming a stable crystal lattice.[1]
-
Hydroxymethyl Group (-CH₂OH): This is a critical functional group, acting as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen). This greatly increases the likelihood of forming strong intermolecular hydrogen bonds, which often leads to well-ordered crystals.[2][3]
-
Chloro Group (-Cl): An electron-withdrawing group that influences the electronic properties of the pyridine ring and can participate in halogen bonding.
-
Methyl Group (-CH₃): A nonpolar group that can affect the molecule's solubility in various solvents and influence how it packs within the crystal structure.
The interplay between the hydrogen-bonding hydroxymethyl group and the polar pyridine core suggests that polar solvents, particularly those capable of hydrogen bonding, will be important for solubility, while intermolecular hydrogen bonds and π-π stacking will be the primary forces driving crystallization.[1][2]
Q2: How do I select an appropriate solvent system for crystallization?
A2: Solvent selection is the most critical variable in crystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1] Given the polar nature of your compound, polar solvents are the logical starting point.[4]
A systematic approach is recommended:
-
Initial Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in about 0.5 mL of various solvents at room temperature and then with heating.
-
"Like Dissolves Like": Start with solvents that share functional similarities with your molecule, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate).[4][5]
-
Mixed Solvent Systems: If no single solvent is ideal, a binary solvent system is a powerful alternative.[6][7] Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes faintly turbid. Common anti-solvents for polar compounds include non-polar hydrocarbons like hexane or heptane.
The following table summarizes potential starting solvents for screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Ethanol | 78 | 24.5 | Good starting point. Polar protic, can H-bond. Often used for pyridine derivatives.[7] |
| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol, slightly less polar. Good for slower crystal growth. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Medium polarity. Can be a good single solvent or paired with hexane/heptane. |
| Toluene | 111 | 2.4 | Aromatic solvent, can engage in π-π interactions. Often yields good crystals.[5] |
| Acetone | 56 | 20.7 | Polar aprotic. Its high volatility can sometimes lead to rapid crystallization.[8] |
| Water | 100 | 80.1 | High polarity. While it may not dissolve the compound well on its own, it is an excellent anti-solvent when paired with ethanol or acetone.[5] |
| Hexane / Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Non-polar. To be used as anti-solvents in a mixed system with a more polar solvent. |
Troubleshooting Common Crystallization Problems
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: This issue points to two primary causes: an inappropriate solvent or insufficient solvent volume.
-
Causality: The solvent lacks the necessary polarity or specific interactions (like hydrogen bonding) to overcome the crystal lattice energy of your compound, even at elevated temperatures.
-
Troubleshooting Protocol:
-
Increase Solvent Volume: First, try incrementally adding more of the hot solvent. You may simply be below the saturation limit.[7]
-
Switch to a More Polar Solvent: If a large volume of solvent is required, it's not ideal for yield. Discard the solvent (or remove it via rotary evaporation) and choose a more polar solvent from the screening table. For this molecule, if ethyl acetate fails, try isopropanol or ethanol.[4]
-
Check for Insoluble Impurities: If most of the material dissolves but a small amount of solid remains, it may be an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the impurity before allowing the solution to cool.[4]
-
Q4: No crystals have formed after my solution has cooled. What are the next steps?
A4: This is a very common problem indicating that the solution is not sufficiently supersaturated, or that the nucleation (the initial formation of crystal seeds) is inhibited.[1][4]
-
Causality: Supersaturation is the driving force for crystallization. If the concentration of the dissolved compound is below its saturation point at the cooled temperature, it will remain in solution. Even in a supersaturated state, an energy barrier to nucleation must be overcome.
-
Troubleshooting Protocol: Follow this decision tree to induce crystallization.
Caption: A generalized workflow for cooling crystallization.
Q7: My final product is still impure after crystallization. What can I do to improve its purity?
A7: While crystallization is a powerful purification technique, its effectiveness depends on proper execution. Impurities can be trapped in the crystal lattice (inclusion) or adsorbed onto the crystal surface.
-
Causality:
-
Rapid Crystallization: Fast crystal growth can trap impurities within the growing lattice. [9] 2. Surface Adsorption: Impurities remaining in the mother liquor can adsorb onto the surface of the crystals during filtration.
-
Co-crystallization: If an impurity is structurally very similar to your target compound, it may co-crystallize.
-
-
Troubleshooting Protocol:
-
Slow Down the Crystallization: This is the most effective way to reduce inclusions. Follow the steps in Q6 to grow crystals slowly, giving impurities time to remain in the solution rather than being incorporated into the lattice. [10][11] 2. Wash Crystals Properly: During vacuum filtration, once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold fresh solvent. This will remove adsorbed surface impurities without dissolving a significant amount of your product.
-
Perform a Second Recrystallization: For highly impure samples, a single crystallization may not be sufficient. Performing a second recrystallization on the purified material can significantly improve purity.
-
Use Activated Charcoal: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed during the hot gravity filtration step. [7]Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
-
References
- Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
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- Technical Support Center: 3-Chloroisothiazolo[5,4-b]pyridine Crystalliz
- Impact of impurities on crystal growth.
- Technical Support Center: Purification of Pyrazolidine-3,5-dione Deriv
- Effects of impurities on crystal growth processes. Purdue University.
- Guide for crystalliz
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
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(2-Chloro-6-methylquinolin-3-yl)methanol. National Center for Biotechnology Information (PMC). [Link]
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(2-Chloro-6-methyl-quinolin-3-yl)methanol. PubMed. [Link]
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Technical Support Center: Scaling Up (2-Chloro-6-methylpyridin-3-yl)methanol Synthesis
Welcome to the Technical Support Center for the synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important chemical process. By understanding the underlying principles and potential pitfalls, you can ensure a safe, efficient, and reproducible synthesis.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. While the laboratory-scale synthesis, typically involving the reduction of 2-chloro-6-methylnicotinaldehyde, may appear straightforward, scaling up this process introduces a new set of challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to address these issues directly.
Core Synthesis Pathway
The primary route for synthesizing this compound involves the reduction of 2-chloro-6-methylnicotinaldehyde. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Scaling Up Your Synthesis
This section addresses specific problems you may encounter during the scale-up of the this compound synthesis.
Issue 1: Incomplete or Stalled Reaction
Question: My reaction seems to stop before all the starting material (2-chloro-6-methylnicotinaldehyde) is consumed, even after the expected reaction time. What could be the cause?
Answer:
Several factors can lead to an incomplete reaction, especially during scale-up. Here’s a systematic approach to troubleshooting:
-
Reagent Quality: The purity and activity of sodium borohydride are critical. It can decompose over time, especially if exposed to moisture. Always use freshly opened or properly stored NaBH₄. Consider titrating your NaBH₄ to determine its active hydride content before use in a large-scale reaction.
-
Temperature Control: While the reduction is often performed at low temperatures (e.g., 0 °C) to control the exotherm, insufficient temperature may slow the reaction rate to a crawl. Ensure your cooling system can maintain the desired temperature throughout the addition of the reducing agent and that the internal temperature is being accurately monitored.
-
Solvent Quality: The presence of water in your solvent (e.g., methanol, ethanol) can lead to the rapid decomposition of sodium borohydride, reducing the amount available for the desired reaction.[1] Use anhydrous solvents for the reaction.
-
Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized areas of low reagent concentration, effectively stalling the reaction in those zones. Ensure your agitation is sufficient to maintain a homogenous mixture.
-
Impurity Effects: Impurities in the starting aldehyde can sometimes interfere with the reaction. It is crucial to have a thorough understanding of your starting material's impurity profile.[2][3]
Issue 2: Poor Yield and Formation of Byproducts
Question: I'm observing a significant drop in yield and the formation of unknown impurities on a larger scale. What are the likely side reactions?
Answer:
Yield reduction during scale-up is a common issue, often linked to side reactions that are negligible at a smaller scale.
-
Over-reduction: While NaBH₄ is a relatively mild reducing agent, over-reduction of the aldehyde to the corresponding methyl group (forming 2-chloro-3,6-dimethylpyridine) can occur, especially at elevated temperatures. Careful control of the reaction temperature is paramount.
-
Hydrolysis of the Product: During work-up, prolonged exposure to strongly acidic or basic conditions can potentially lead to degradation of the product. A mildly acidic quench, such as with ammonium chloride solution, is often preferred over strong acids.[4]
-
Cannizzaro Reaction: If the reaction conditions are not sufficiently controlled, the starting aldehyde could potentially undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a base to form the corresponding carboxylic acid and alcohol.
-
Reaction with Solvent: In protic solvents like methanol, NaBH₄ can react to form alkoxyborohydrides, which have different reactivity profiles. While generally effective, this can sometimes lead to unexpected byproducts.
Table 1: Common Byproducts and their Potential Causes
| Byproduct Name | Potential Cause | Mitigation Strategy |
| 2-chloro-3,6-dimethylpyridine | Over-reduction | Maintain low reaction temperature; control stoichiometry of NaBH₄. |
| 2-chloro-6-methylnicotinic acid | Cannizzaro reaction | Ensure non-basic conditions during the initial phase of the reaction. |
| Unreacted Starting Material | Incomplete reaction | See Troubleshooting Issue 1. |
| Borate Esters | Incomplete work-up | Ensure thorough hydrolysis during the work-up step. |
Issue 3: Exothermic Reaction and Safety Concerns
Question: The reaction is highly exothermic, and I'm concerned about thermal runaway on a larger scale. How can I manage the heat generated?
Answer:
Managing the exotherm of a sodium borohydride reduction is a critical safety consideration during scale-up. The heat of reaction for the reduction of a ketone is approximately -150 kcal/mol of NaBH₄.[1]
-
Controlled Reagent Addition: Add the sodium borohydride portion-wise or as a solution at a controlled rate to manage the rate of heat generation.[5]
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. Ensure the coolant temperature is sufficiently low.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
In-situ Monitoring: Employing in-situ monitoring techniques, such as process FTIR, can provide real-time information on reaction progress and heat flow, allowing for better control.[6]
-
Hydrogen Evolution: The reaction of NaBH₄ with protic solvents and during the acidic work-up generates hydrogen gas, which is flammable.[1] Ensure the reactor is properly vented and that there are no ignition sources nearby.
Caption: Key factors and control measures for managing reaction exotherm.
Issue 4: Product Isolation and Purification Challenges
Question: I'm struggling to isolate a pure product after the reaction. The crude material is an oil or a sticky solid. What are the best practices for purification at scale?
Answer:
Effective purification is crucial for obtaining high-quality this compound.
-
Work-up Procedure: A well-designed work-up is the first step to a clean product.
-
Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid like aqueous ammonium chloride or acetic acid at a low temperature. This will also hydrolyze the intermediate borate esters.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Multiple extractions will ensure a better recovery.
-
Washes: Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.
-
-
Crystallization: This is often the most effective method for purifying the final product at scale.
-
Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent system for crystallization. A good solvent will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the mother liquor.
-
Seeding: Using seed crystals of the pure product can help to control the crystallization process and obtain a more uniform particle size.
-
Cooling Profile: A slow and controlled cooling rate is generally preferred to promote the growth of larger, purer crystals.
-
-
Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming to scale up. It should be considered as a secondary purification step if crystallization does not yield the desired purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction of 2-chloro-6-methylnicotinaldehyde with NaBH₄?
A1: Methanol and ethanol are commonly used solvents for sodium borohydride reductions of aldehydes and ketones.[7] They are good solvents for both the starting material and the reducing agent. However, it is crucial to use anhydrous grades of these solvents to minimize the decomposition of NaBH₄.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction progress by observing the disappearance of the starting aldehyde spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can be used to track the consumption of the starting material and the formation of the product and any major byproducts.[2]
Q3: What are the key safety precautions to take when working with sodium borohydride at a large scale?
A3:
-
Hydrogen Gas Evolution: Be aware of the significant amount of flammable hydrogen gas produced during the reaction and work-up.[1] Ensure adequate ventilation and avoid ignition sources.
-
Exotherm Control: The reaction is highly exothermic. Implement strict controls on the rate of addition of NaBH₄ and ensure robust cooling.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Quenching: Quench the reaction carefully and slowly to control the rate of gas evolution and heat generation.
Q4: My final product is a solid but has a low melting point. How can I improve its crystallinity?
A4: A low or broad melting point often indicates the presence of impurities. Re-crystallization from a different solvent system may be necessary. Sometimes, a small amount of a co-solvent can significantly improve the crystal form. If the product tends to oil out, try lowering the starting temperature of crystallization or using a more dilute solution.
Q5: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A5: While LiAlH₄ is a more powerful reducing agent, it is also much more reactive and dangerous to handle, especially on a large scale. It reacts violently with water and protic solvents. For the reduction of an aldehyde to an alcohol, NaBH₄ is generally the safer and more practical choice, offering excellent selectivity.
Experimental Protocol: Gram-Scale Synthesis of this compound
This protocol is a representative procedure and should be optimized for your specific equipment and scale.
Materials:
-
2-chloro-6-methylnicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol
-
Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-6-methylnicotinaldehyde (1 equivalent) in anhydrous methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3-0.5 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄ and hydrolyze the borate esters. Maintain the temperature below 10 °C during the quench.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
- Duggan, P. J., Johnson, A. A., & Rogers, R. L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
- Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025, August 1). Pure Synth.
- Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025, December 22).
- NaBH4 Reduction Enhanced Safety via Inline P
- Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. (n.d.). MDPI.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE.
- Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
- Impurity Profiling of Chemical Reactions | Process Development Str
- 15 - Organic Syntheses Procedure. (n.d.).
- 2: Reduction of Organic Compounds (Experiment). (2021, August 16). Chemistry LibreTexts.
- NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.).
- Impurity Profiling of Drug Substances in Pharmaceuticals. (2017, July 27). Pharmaguideline.
- (2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH.
- This compound. (n.d.). Sigma-Aldrich.
- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
- The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. (n.d.). Scientific & Academic Publishing.
- IMPURITY PROFILING OF DRUGS: A RE- VIEW. (2023, June 6). IJNRD.
- (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025, August 6).
- Sodium borohydride, Sodium tetrahydrobor
- isolating product after sodium borohydride reduction : r/Chempros. (2024, February 29). Reddit.
- (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4. (n.d.). Sigma-Aldrich.
- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the bor
- Recent strategies for the synthesis of pyridine deriv
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- Melting of Magnesium Borohydride under High Hydrogen Pressure: Thermodynamic Stability and Effects of Nanoconfinement | Request PDF. (n.d.).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH.
- Tuning LiBH4 for Hydrogen Storage: Destabilization, Additive, and Nanoconfinement Approaches. (n.d.). PMC - PubMed Central.
- Thermal Decomposition of Magnesium Borohydride: New Insights from Synchrotron X-ray Scattering | Chemistry of Materials. (2022, December 7).
- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, and Methoxycarbonyl Groups. (2023, June 6). MDPI.
- (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Sigma-Aldrich.
- New Catalysts and Reactors for the Synthesis or Conversion of Methanol. (n.d.). MDPI.
- Development of Two Novel Processes for Hydrogenation of CO2 to Methanol over Cu/ZnO/Al2O3 Catalyst to Improve the Performance of Conventional Dual Type Methanol Synthesis Reactor. (2018, June 23). MDPI.
- Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence
- Sodium Borohydride Reduction of 2-methylcylohexanone. (2013, January 19). Odinity.
- Bleach. (n.d.). Wikipedia.
- High diastereoselectivity in borohydride reductions of coordin
- (4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025, February 5).
Sources
Technical Support Center: Stability of (2-Chloro-6-methylpyridin-3-yl)methanol under Acidic Conditions
Welcome to the technical support center for (2-Chloro-6-methylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address potential stability issues that may arise under acidic conditions, providing troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your experiments. Our approach is rooted in established principles of organic chemistry to provide you with a robust framework for understanding and mitigating potential degradation.
Introduction to the Stability Profile
This compound is a key building block in synthetic chemistry. However, its structure, containing both a chloropyridine ring and a primary alcohol, presents potential stability challenges in acidic environments. The pyridine nitrogen can be protonated, activating the ring towards nucleophilic attack, while the hydroxymethyl group can undergo acid-catalyzed reactions. Understanding these potential degradation pathways is crucial for designing robust experimental protocols and interpreting results accurately.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Unexpected Formation of a Dimeric Ether Byproduct
Question: During my reaction work-up under acidic conditions (e.g., aqueous HCl wash), I've observed a significant amount of a higher molecular weight byproduct that I suspect is a dimeric ether. Why is this happening and how can I prevent it?
Answer:
The formation of a dimeric ether is a classic example of an acid-catalyzed intermolecular dehydration of an alcohol. The acidic conditions facilitate the conversion of the hydroxyl group into a good leaving group (water), which can then be displaced by another molecule of the alcohol.
Plausible Mechanism: Acid-Catalyzed Intermolecular Etherification
-
Protonation of the Hydroxyl Group: The acidic medium protonates the hydroxyl group of this compound, forming a good leaving group (water).
-
Nucleophilic Attack: A second molecule of the alcohol acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group.
-
Deprotonation: The resulting protonated ether is deprotonated to yield the final dimeric ether product.
Experimental Workflow to Confirm and Mitigate Dimer Formation:
-
Confirmation:
-
Isolate the byproduct using column chromatography.
-
Characterize the isolated compound using Mass Spectrometry (MS) to confirm the expected molecular weight of the dimer and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
-
-
Mitigation Strategies:
-
Minimize Exposure to Acid: If an acidic wash is necessary, use a dilute acid solution and minimize the contact time. Perform the wash at a lower temperature (0-5 °C) to reduce the reaction rate.
-
Alternative Quenching/Work-up: Consider using a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching if the reaction conditions permit.
-
Protecting Group Strategy: If the alcohol functionality is not required for the immediate subsequent reaction, consider protecting it with a suitable protecting group that is stable to the acidic conditions of your reaction but can be removed later.
-
Table 1: Troubleshooting Dimeric Ether Formation
| Symptom | Plausible Cause | Suggested Action |
| Appearance of a higher MW byproduct in LC-MS or TLC. | Acid-catalyzed intermolecular dehydration. | Isolate and characterize the byproduct. |
| Reduced yield of the desired product after acidic work-up. | Consumption of starting material to form the dimer. | Minimize acid exposure (time, concentration, temperature). Use alternative work-up procedures. |
| Reaction mixture becomes cloudy or shows precipitation upon acidification. | The dimeric ether may have lower solubility. | Analyze the precipitate. |
Diagram 1: Proposed Mechanism for Dimeric Ether Formation
Caption: Acid-catalyzed intermolecular etherification pathway.
Issue 2: Formation of an Intramolecular Cyclization Product
Question: I have identified an unexpected isomer of my starting material after subjecting it to strong acidic conditions at elevated temperatures. Could this be a result of intramolecular cyclization?
Answer:
Yes, under forcing acidic conditions (e.g., concentrated sulfuric acid, high temperatures), intramolecular cyclization is a plausible degradation pathway. The protonated pyridine nitrogen can activate the ring, and the hydroxymethyl group can act as an internal nucleophile. While less common than intermolecular reactions at lower temperatures, it's a possibility to consider under harsh conditions.
Plausible Mechanism: Intramolecular Cyclization
-
Protonation of Pyridine Nitrogen: The pyridine nitrogen is protonated by the strong acid.
-
Intramolecular Nucleophilic Attack: The oxygen of the hydroxymethyl group attacks a carbon atom of the pyridine ring, potentially leading to a rearranged, cyclized product. The exact position of attack would depend on the electronic effects of the substituents.
-
Rearrangement/Deprotonation: Subsequent rearrangement and deprotonation would lead to a stable cyclic ether fused to the pyridine ring.
Experimental Workflow to Investigate Cyclization:
-
Forced Degradation Study:
-
Treat a small sample of this compound with a strong acid (e.g., 1M H₂SO₄) at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Monitor the reaction by HPLC or LC-MS to track the formation of new peaks.
-
Isolate any significant degradation products for structural elucidation by NMR.
-
-
Reaction Optimization:
-
If the desired reaction requires acidic conditions, explore milder acids or lower reaction temperatures.
-
Consider using a Lewis acid catalyst instead of a Brønsted acid if appropriate for your transformation.
-
Diagram 2: Conceptual Workflow for Forced Degradation Study
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving (2-Chloro-6-methylpyridin-3-yl)methanol
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with the versatile building block, (2-Chloro-6-methylpyridin-3-yl)methanol. This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot and optimize your reactions effectively. The unique structure of this substrate, featuring a reactive primary alcohol and a challenging 2-chloropyridine moiety, presents specific catalytic hurdles that this guide will help you navigate.
Section 1: The "2-Pyridyl Problem" - A Core Challenge in Catalysis
Before diving into specific reactions, it's crucial to understand the primary obstacle when working with 2-halopyridines.
FAQ 1: Why are cross-coupling reactions with 2-chloropyridines notoriously difficult?
The core issue lies in the ability of the pyridine nitrogen to act as a ligand for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction.[1][2] This phenomenon, often termed the "2-pyridyl problem," means that standard palladium catalysts like Pd(PPh₃)₄, which are effective for many aryl halides, often fail or give poor yields with substrates like this compound.[1]
To overcome this, modern catalyst systems rely on sterically bulky and electron-rich ligands. These ligands envelop the palladium center, creating a coordinatively saturated environment that disfavors binding by the pyridine nitrogen while still allowing the crucial steps of oxidative addition and reductive elimination to proceed.
Caption: Catalyst deactivation vs. the productive catalytic cycle.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This section provides guidance for the most common C-C and C-N bond-forming reactions.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures.[3] However, due to the challenges mentioned above, catalyst selection is paramount.
FAQ 2: What are the best initial catalyst systems for a Suzuki-Miyaura coupling with this compound?
For challenging 2-chloropyridine substrates, traditional catalysts like Pd(PPh₃)₄ often yield poor results.[1] We strongly recommend using modern palladium precatalysts paired with bulky, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligands.
| Catalyst System | Ligand | Recommended Base | Solvent | Typical Loading (mol%) | Key Considerations |
| XPhos Pd G3 | XPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, THF | 1-2 | Excellent for sterically hindered partners. Often provides high yields and fast reaction times.[1] |
| SPhos Pd G2/G3 | SPhos | K₃PO₄, K₂CO₃ | 1,4-Dioxane, Toluene | 1-2 | A highly active and versatile system for heteroaryl chlorides.[1] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃, K₃PO₄ | t-BuOH, Dioxane | 1-3 | NHC ligands offer high stability and activity, particularly for less reactive chlorides.[1] |
| Pd₂(dba)₃ + P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene, Dioxane | 2-4 (Pd), 4-8 (Ligand) | An effective, more economical choice, though may require higher temperatures or longer times.[4] |
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki reaction with this compound has stalled or resulted in a low yield. What are the likely causes and solutions?
-
Inadequate Catalyst System : If you are not using a modern system with a bulky, electron-rich ligand (like XPhos, SPhos, or an NHC), the catalyst is likely being inhibited by the pyridine nitrogen.[1]
-
Solution : Switch to a recommended catalyst from the table above, such as XPhos Pd G3.
-
-
Base and Water Content : The base is critical for activating the boronic acid for transmetalation.[4] Some bases, like K₃PO₄, may require a small amount of water to function effectively, while others work best under strictly anhydrous conditions.[5]
-
Solution : Screen different bases. K₃PO₄ is often a robust choice. If using anhydrous solvents, consider adding 1-2 equivalents of water.
-
-
Protodeboronation of the Boronic Acid : Boronic acids, especially heteroaryl ones, can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen), particularly under harsh basic conditions or with extended heating.[5][6]
-
Solution : Use fresh, high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable. Add the boronic acid last, just before heating the reaction.
-
-
Oxygen Contamination : Oxygen can oxidize and deactivate the active Pd(0) catalyst and sensitive phosphine ligands.[5]
-
Solution : Ensure all reagents and solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vial with a septum. Evacuate and backfill with argon three times.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and palladium black.[7]
-
Proceed with standard aqueous workup and purification.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines from aryl halides.[8] The choice of ligand and base is highly dependent on the nature of the amine coupling partner.
FAQ 3: I need to couple an amine at the 2-position. Which catalyst systems are recommended?
The development of Buchwald-Hartwig amination has seen several generations of catalysts, with modern systems showing broad scope and high functional group tolerance.[8] For a challenging substrate like a 2-chloropyridine, specialized ligands are required.
| Catalyst System | Ligand | Recommended Base | Solvent | Typical Loading (mol%) | Key Considerations |
| RuPhos Pd G3/G4 | RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 1-2 | Highly active for a wide range of primary and secondary amines. |
| BrettPhos Pd G3 | BrettPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 1-2 | Excellent for coupling primary amines and ammonia surrogates. |
| Pd₂(dba)₃ + AdBrettPhos | AdBrettPhos | LHMDS, K₃PO₄ | Toluene | 1-2 (Pd), 2-4 (Ligand) | A newer generation ligand effective for challenging heterocyclic couplings. |
| Pd-BIAN-NHC Catalysts | BIAN-NHC | K₂CO₃ | Dioxane | 2-3 | A robust class of catalysts designed for coordinating heterocycles, operable under aerobic conditions.[9] |
Troubleshooting Guide: Incomplete Amination or Side Reactions
Question: My Buchwald-Hartwig reaction is sluggish, or I'm observing hydrodehalogenation (replacement of -Cl with -H). What should I investigate?
-
Base and Amine Incompatibility : Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups on either coupling partner.[10] The pKa of the amine is also a critical factor.
-
Solution : If your substrate is base-sensitive, switch to a weaker base like Cs₂CO₃ or K₃PO₄, but be prepared for longer reaction times or the need for a more active catalyst.[10] For amines with acidic N-H protons, a strong, non-nucleophilic base like LHMDS can be effective.
-
-
Ligand Choice : The ligand controls the rates of the key catalytic steps. A ligand that promotes slow reductive elimination relative to β-hydride elimination can lead to hydrodehalogenation byproducts.[8]
-
Solution : Switch to a more sterically hindered ligand from the Josiphos or biarylphosphine families (e.g., RuPhos, BrettPhos) which are known to accelerate the C-N bond-forming reductive elimination step.
-
-
Catalyst Poisoning : Besides the pyridine nitrogen, some functional groups like nitro or azo groups can irreversibly bind to and poison the palladium catalyst.[10]
-
Solution : If possible, modify the synthetic route to install these functional groups after the coupling step. Otherwise, a higher catalyst loading may be required to achieve full conversion.[5]
-
Section 3: Oxidation of the Primary Alcohol
The this compound substrate contains a primary alcohol that can be selectively oxidized to the corresponding aldehyde, a valuable synthetic intermediate.
FAQ 4: How can I oxidize the alcohol to the aldehyde without affecting the sensitive chloropyridine ring?
The key is to use mild and selective oxidizing agents that operate under neutral or slightly acidic/basic conditions. Harsh oxidants like chromic acid (Jones reagent) will likely lead to over-oxidation to the carboxylic acid and potential degradation of the pyridine ring.
| Reagent/System | Conditions | Pros | Cons |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | Reliable, commercially available, stops at the aldehyde.[11] | Chromium waste is toxic; can be acidic. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Very mild, neutral conditions, high yields. | Expensive, potentially explosive under shock/heat. |
| TEMPO / Bleach (NaOCl) | CH₂Cl₂/H₂O, NaHCO₃, KBr, 0 °C to rt | Catalytic, inexpensive, environmentally benign ("green").[12] | Requires careful pH control (pH ~8.6) to prevent over-oxidation. |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C, then Et₃N | High yields, very general, avoids heavy metals. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[12] |
Troubleshooting Guide: Oxidation Issues
Question: My oxidation reaction is giving no product, or it's over-oxidizing to the carboxylic acid. How do I fix this?
-
No Reaction : This often points to inactive reagents.
-
Solution : Use freshly opened or purified reagents. DMP is sensitive to moisture. For Swern oxidations, ensure the oxalyl chloride and DMSO are of high purity and anhydrous.
-
-
Over-oxidation to Carboxylic Acid : This is a common problem, especially with TEMPO-based systems if the pH drops or with stronger oxidants.[12][13]
-
Solution : For TEMPO catalysis, ensure adequate buffering with NaHCO₃.[14] Reduce reaction time and monitor carefully by TLC. If using PCC, ensure you are using the reagent grade solid and not a solution in acid. For any method, avoid excessive heating.
-
Section 4: Post-Reaction Purification: Removing Palladium
For applications in drug development, minimizing residual palladium levels to parts-per-million (ppm) is a regulatory requirement.[15] Simply relying on standard chromatography is often insufficient.[16]
FAQ 5: What is the most effective strategy to ensure my final compound is free of palladium contamination?
A multi-step approach is the most robust strategy for achieving high purity.[16][17]
Caption: Decision workflow for palladium removal.
Recommended Purification Protocol:
-
Initial Filtration : After the reaction, dilute the mixture with a suitable solvent and filter it through a 2-3 cm pad of Celite®. This will remove the bulk of insoluble palladium black.[7]
-
Aqueous Workup & Chromatography : Perform a standard liquid-liquid extraction followed by silica gel column chromatography to remove the majority of soluble palladium species and other impurities.
-
Metal Scavenging (Crucial Step) : After chromatography, dissolve the partially purified product in a solvent. Add a solid-supported metal scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP, or activated carbon). Stir for several hours at room temperature or with gentle heating, then filter to remove the scavenger. This step is highly effective at reducing palladium to low ppm levels.[15][16]
-
Final Crystallization : If the product is a solid, a final crystallization can further reduce trace impurities, including residual metals.[15]
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online] Available at: [Link]
-
National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [Online] Available at: [Link]
-
PubMed. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. [Online] Available at: [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Online] Available at: [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Online] Available at: [Link]
-
University of Strathclyde. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine... [Online] Available at: [Link]
-
ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? [Online] Available at: [Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online] Available at: [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Online] Available at: [Link]
-
cata log.lib.ky. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Online] Available at: [Link]
-
MDPI. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Online] Available at: [Link]
-
Taylor & Francis Online. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Online] Available at: [Link]
-
ResearchGate. (2025). Selective oxidation of alcohols and aldehydes on metal catalysts. [Online] Available at: [Link]
- Google Patents. (n.d.). US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts.
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ResearchGate. (2025). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. [Online] Available at: [Link]
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Validation & Comparative
Definitive Structural Validation of (2-Chloro-6-methylpyridin-3-yl)methanol: A Comparative Guide Using NMR and Mass Spectrometry
An In-Depth Technical Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can compromise months of research, invalidate biological data, and lead to significant financial loss. This guide provides a comprehensive framework for the unambiguous structural validation of (2-Chloro-6-methylpyridin-3-yl)methanol, a substituted pyridine building block relevant in drug discovery.
We will move beyond a mere recitation of data, focusing instead on the scientific rationale behind the analysis. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we create a self-validating system of orthogonal data.[1][2][3] This approach not only confirms the identity of the target molecule but also decisively differentiates it from plausible isomers, a common challenge in multi-step synthesis.
Pillar 1: Nuclear Magnetic Resonance (NMR) - Mapping the Atomic Connectivity
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[1] By analyzing the chemical environment and connectivity of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern or multiplicity).[4] For this compound, we anticipate the following signature signals:
-
Aromatic Protons (H4 & H5): The two protons on the pyridine ring are in distinct electronic environments. The H5 proton, situated between two carbon atoms, will appear further upfield compared to the H4 proton, which is deshielded by the adjacent electron-withdrawing chlorine atom. Due to their proximity to each other on the ring (a three-bond separation), they will split each other into doublets.
-
Methylene Protons (-CH₂OH): These two protons are adjacent to the hydroxyl group and the aromatic ring. They are chemically equivalent and will appear as a singlet. The presence of the neighboring oxygen and the aromatic system will shift this signal downfield. Note: In some solvents, coupling to the hydroxyl proton can occur, but often this proton exchanges too rapidly to cause splitting.[5]
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and isolated from other protons, resulting in a sharp singlet. Its position is typically in the upfield region characteristic of alkyl groups.
-
Hydroxyl Proton (-OH): This proton's chemical shift is highly variable and depends on solvent, concentration, and temperature.[5][6] It often appears as a broad singlet due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we expect seven distinct signals, corresponding to the seven carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure.[7][8][9]
-
Aromatic Carbons: Five signals will be present in the aromatic region (~110-160 ppm). The carbons directly bonded to the nitrogen (C2, C6) and the chlorine (C2) will be significantly downfield. Using additivity rules for substituted pyridines can help in predicting these shifts with reasonable accuracy.[7][8][9]
-
Methylene Carbon (-CH₂OH): This sp³-hybridized carbon will appear upfield of the aromatic signals, typically in the 60-70 ppm range.
-
Methyl Carbon (-CH₃): This carbon will be the most upfield signal, characteristic of an alkyl group.
Comparative Analysis: Ruling Out the Isomer
To demonstrate the power of NMR, let's compare the expected spectrum of our target with a potential synthetic byproduct, the isomer (4-Chloro-6-methylpyridin-3-yl)methanol .
| Signal | Target: this compound | Isomer: (4-Chloro-6-methylpyridin-3-yl)methanol | Rationale for a Definitive Assignment |
| Aromatic Protons | Two doublets (H4, H5). | Two singlets (H2, H5). | This is the most decisive difference. In the isomer, the two aromatic protons are not adjacent; they are separated by other atoms and thus will not show mutual splitting (coupling). The appearance of two doublets versus two singlets is an unambiguous indicator. |
| ¹³C Chemical Shifts | The carbon bearing the chlorine (C2) will be significantly deshielded. | The carbon bearing the chlorine (C4) will also be deshielded, but the overall pattern of the five aromatic carbons will be distinct due to the different substitution pattern. | While subtle, the full ¹³C spectrum provides a unique fingerprint. Predictive software or comparison to databases of substituted pyridines can confirm the pattern.[7][10] |
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) Note: Predicted values are based on standard substituent effects. Actual values may vary slightly.
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
| -CH₃ | ~2.5 (s, 3H) | ~24 |
| -CH₂OH | ~4.7 (s, 2H) | ~62 |
| -OH | broad singlet (variable) | - |
| Pyridine H5 | ~7.3 (d, 1H) | ~122 |
| Pyridine H4 | ~7.7 (d, 1H) | ~139 |
| Pyridine C3 (-CH₂OH) | - | ~135 |
| Pyridine C5 | - | ~122 |
| Pyridine C4 | - | ~139 |
| Pyridine C6 (-CH₃) | - | ~158 |
| Pyridine C2 (-Cl) | - | ~152 |
Pillar 2: Mass Spectrometry (MS) - Confirming Mass and Fragmentation
Mass spectrometry provides two crucial pieces of evidence: the precise molecular weight of the compound and a characteristic fragmentation pattern that offers clues to its structure.[3] The combination of high-resolution mass spectrometry (HRMS) for accurate mass and tandem MS (MS/MS) for fragmentation is a powerful validation tool.
Molecular Ion and Isotopic Pattern
The molecular formula for our target is C₇H₈ClNO. The key feature for MS analysis is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance), which differ by two mass units.[11] This results in a characteristic isotopic pattern for any chlorine-containing ion:
-
Molecular Ion (M⁺): A peak corresponding to the molecule with a ³⁵Cl atom.
-
M+2 Peak: A second peak, two m/z units higher, with roughly one-third the intensity of the M⁺ peak, corresponding to the molecule with a ³⁷Cl atom.[11][12]
This 3:1 isotopic signature is a highly reliable indicator of the presence of a single chlorine atom in the molecule and its fragments.
Electron Ionization (EI) Fragmentation Pathway
Under typical EI-MS conditions, the molecular ion will fragment in a predictable way. For this compound, which has a structure analogous to a substituted benzyl alcohol, we can anticipate several key fragmentation pathways:[13][14]
-
Loss of Hydroxyl Radical (-•OH, -17 Da): A common fragmentation for alcohols, leading to a stable benzylic-type cation.
-
Loss of Methanol Radical (-•CH₂OH, -31 Da): Cleavage of the C-C bond between the ring and the methanol group.
-
Loss of Chlorine Radical (-•Cl, -35/37 Da): While less common as an initial step for aryl chlorides compared to alkyl chlorides, this fragmentation is possible.[15]
-
Ring Fragmentation: The pyridine ring itself can undergo complex fragmentation, but the initial losses are often more diagnostic.
Table 2: Predicted Key EI-MS Fragments for this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Identity | Notes |
| 157 | 159 | [C₇H₈ClNO]⁺ (Molecular Ion, M⁺) | The base peak or a prominent peak. The M+2 peak at m/z 159 should be ~33% of the M⁺ intensity. |
| 140 | 142 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 126 | 128 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 122 | - | [M - Cl]⁺ | Loss of the chlorine radical. |
| 77 | - | [C₅H₄N]⁺ | Further fragmentation, loss of methyl and chloro groups. |
This fragmentation pattern provides a structural fingerprint. For instance, the observation of a neutral loss of 31 Da strongly supports the presence of a -CH₂OH group attached to the main ring structure.
Pillar 3: Integrated Workflow and Protocols
Trustworthiness in analytical science comes from robust and reproducible protocols. The following section outlines the standard operating procedures for acquiring the data discussed above.
Visualizing the Validation Workflow
The logical flow from sample submission to final structural confirmation is critical. This process ensures all necessary data is collected and cross-validated.
Caption: Experimental workflow for structural validation.
Step-by-Step Experimental Protocols
1. NMR Sample Preparation & Acquisition
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
-
Protocol:
-
Weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[16] CDCl₃ is a good first choice as it dissolves many organic compounds and has a single residual proton peak at ~7.26 ppm that is easily identified.[6][17]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.[1]
-
Cap the tube and gently invert to ensure the sample is fully dissolved.
-
Place the sample in the NMR spectrometer.
-
Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for all seven carbon signals.
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH₃/CH and CH₂ carbons.
-
2. Mass Spectrometry Sample Preparation & Acquisition
-
Objective: To determine the accurate mass, confirm the elemental formula, and analyze the fragmentation pattern.
-
Protocol:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.
-
Select an appropriate ionization method. Electron Ionization (EI) is excellent for generating reproducible fragmentation patterns for library matching. Electrospray Ionization (ESI) is a softer technique often used with HRMS to determine the accurate mass of the molecular ion.
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (for ESI) or the radical cation M⁺• (for EI).
-
Verify the m/z of the molecular ion and confirm the presence and ratio of the M+2 isotopic peak.
-
If necessary, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and fragmenting it to confirm the proposed fragmentation pathways.
-
Logical Deduction Diagram
The final confirmation is a process of logical elimination and corroboration between the two techniques.
Caption: Logical process for structural confirmation.
Conclusion
The structural validation of this compound is not achieved by a single measurement but by the synergistic interplay of multiple analytical techniques. NMR spectroscopy provides the definitive map of proton and carbon connectivity, allowing for the clear differentiation from structural isomers based on spin-spin coupling patterns. Mass spectrometry complements this by confirming the elemental composition through accurate mass measurement and the presence of key functional groups via characteristic fragmentation and isotopic patterns. By following a rigorous, well-documented experimental workflow, researchers can have the utmost confidence in their materials, ensuring the integrity and success of their research and development endeavors.
References
-
Kleinpeter, E. et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link][7][8][9][10]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link]
-
Chemistry LibreTexts. (2025). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Available at: [Link][18]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link][19]
-
KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. Available at: [Link][4]
-
OpenOChem Learn. Interpreting NMR. Available at: [Link]
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link][13]
-
ResearchGate. (2014). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Available at: [Link][2]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link][16]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical sciences for functional genomics and metabolomics, 7, 1-33. Available at: [Link][3]
-
University of California, Davis. Mass Spectrometry: Fragmentation. Available at: [Link][12]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Available at: [Link][5]
-
Al-Mokhanam, A. A., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. Available at: [Link][15]
-
Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link][14]
-
Doc Brown's Chemistry. Mass spectrum of chlorobenzene. Available at: [Link][11]
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A Comparative Guide to the Biological Activity of (2-Chloro-6-methylpyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern agrochemical and pharmaceutical research, the quest for novel bioactive molecules with improved efficacy and selectivity is perpetual. The pyridine scaffold, a ubiquitous heterocyclic motif, has proven to be a cornerstone in the development of numerous successful commercial products. Among the myriad of pyridine-based building blocks, (2-Chloro-6-methylpyridin-3-yl)methanol emerges as a particularly significant starting material, primarily due to its integral role in the synthesis of several potent insecticides, including members of the neonicotinoid class.
This guide provides a comprehensive comparison of the known and potential biological activities of derivatives of this compound. While direct comparative studies on a systematic series of simple derivatives are limited in publicly available literature, this document synthesizes findings from research on more complex molecules containing this crucial pyridylmethyl moiety. By examining the structure-activity relationships of these established compounds, we can extrapolate and infer the potential impact of various structural modifications to the parent alcohol, offering valuable insights for the design of novel bioactive agents.
The this compound Scaffold: A Privileged Structure
The this compound molecule possesses key structural features that make it an attractive starting point for the synthesis of biologically active compounds. The chlorine atom at the 2-position and the methyl group at the 6-position of the pyridine ring are crucial for modulating the electronic properties and steric profile of the molecule, which in turn influences its binding affinity to biological targets. The hydroxymethyl group at the 3-position serves as a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functionalities to explore and optimize biological activity.
This scaffold is a key component of several commercially important neonicotinoid insecticides. These compounds are known for their systemic action and high efficacy against a broad spectrum of sucking insects.[1] The 2-chloro-6-methylpyridine moiety is instrumental in the selective action of these insecticides on insect nicotinic acetylcholine receptors (nAChRs).[1]
Comparative Analysis of Biological Activities
While a direct head-to-head comparison of a homologous series of simple esters and ethers of this compound is not extensively documented, we can analyze the biological activities of more complex derivatives to understand the contribution of the core scaffold and the likely effects of its modification.
Insecticidal Activity
The most prominent biological activity associated with derivatives of this compound is its insecticidal effect, primarily through the modulation of nicotinic acetylcholine receptors (nAChRs) in insects.
Neonicotinoid Analogs: A significant number of potent insecticides are derived from the (2-chloro-6-methylpyridin-3-yl)methyl amine intermediate, which is readily synthesized from the parent methanol. These compounds, including imidacloprid, acetamiprid, and thiamethoxam, act as agonists at the insect nAChRs, leading to overstimulation of the nervous system, paralysis, and death.[2] The 2-chloro-6-methylpyridine portion of these molecules is crucial for their selective and high-affinity binding to the insect receptor over its mammalian counterpart.[1]
Structure-Activity Relationship (SAR) Insights:
-
The Pyridine Ring: The 2-chloro and 6-methyl substituents are important for potency. Modifications to these positions can significantly impact insecticidal activity. For instance, the replacement of the chlorine atom can alter the electronic properties and binding interactions.
-
The Methylene Bridge: The methylene group connecting the pyridine ring to the rest of the molecule provides rotational flexibility, which is important for adopting the optimal conformation for receptor binding.
-
The Pharmacophore: In neonicotinoids, the nitroguanidine or cyanoamidine group is the key pharmacophore responsible for the interaction with the nAChR. The (2-chloro-6-methylpyridin-3-yl)methyl moiety acts as a crucial carrier to position this pharmacophore correctly within the receptor's binding site.
Based on these SAR insights, it can be inferred that ester or ether derivatives of this compound could exhibit insecticidal activity if the introduced functional group mimics the spatial and electronic properties of the pharmacophores found in known neonicotinoids or other insecticidal classes.
Table 1: Insecticidal Activity of Selected Commercial Neonicotinoids Containing the (2-Chloro-6-methylpyridin-3-yl)methyl Moiety
| Compound | Target Pests | Mode of Action |
| Imidacloprid | Aphids, whiteflies, thrips, leafhoppers | nAChR agonist |
| Acetamiprid | Aphids, whiteflies, thrips | nAChR agonist |
| Thiamethoxam | Aphids, whiteflies, thrips, beetles | nAChR agonist |
This table presents a qualitative comparison as specific LC50/LD50 values vary significantly depending on the target insect species and bioassay conditions.
Fungicidal Activity
While less documented than their insecticidal properties, pyridine derivatives have also shown promise as fungicides. The pyridine ring is a key structural element in several commercial fungicides, such as boscalid, which acts as a succinate dehydrogenase inhibitor (SDHI).[3]
Research into novel pyridine carboxamides has demonstrated that derivatives bearing a substituted pyridine ring can exhibit significant in vitro and in vivo antifungal activity against a range of plant pathogens.[3] The fungicidal efficacy is often dependent on the nature and position of substituents on both the pyridine and other aromatic rings in the molecule.
Potential of this compound Derivatives:
Ester and ether derivatives of this compound could be explored for antifungal activity. The introduction of moieties known to interact with fungal-specific targets, such as those found in SDHI or sterol biosynthesis inhibitor (SBI) fungicides, could lead to the development of novel antifungal agents. For example, esterification with carboxylic acids containing toxophoric groups or etherification with phenols known to possess antifungal properties could be a viable strategy.
Herbicidal Activity
The pyridine ring is also a feature in several classes of herbicides. For instance, pyridine-based herbicides are known to act as synthetic auxins or inhibitors of amino acid biosynthesis.[4] The herbicidal activity of pyridine derivatives is highly dependent on the substitution pattern on the ring.
While there is limited specific information on the herbicidal activity of this compound derivatives, the structural similarity to other herbicidal pyridines suggests that this is a potential area for exploration. Derivatization of the hydroxyl group could lead to compounds that mimic the structure of known herbicides or interact with novel plant-specific targets. For example, some patents describe herbicidal compositions containing pyridine derivatives.[5]
Experimental Protocols
To facilitate further research and comparative evaluation, this section outlines standardized methodologies for assessing the biological activities of novel this compound derivatives.
Synthesis of Derivatives
The versatile hydroxyl group of this compound allows for straightforward synthesis of various derivatives.
General synthetic routes to derivatives of this compound.
Protocol for Esterification (Example):
-
To a solution of this compound (1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.
Insecticidal Activity Bioassay (Leaf-Dip Method for Aphids)
This protocol is adapted for testing the efficacy of compounds against sucking insects like aphids.[6]
Workflow for a leaf-dip insecticidal bioassay.
Detailed Steps:
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. Make serial dilutions with water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
-
Leaf Treatment: Excised leaf discs (e.g., cabbage or fava bean) of a uniform size are dipped into the test solutions for 10-30 seconds with gentle agitation. Control discs are dipped in the solvent-surfactant solution without the test compound.
-
Drying: The treated leaf discs are allowed to air dry completely in a fume hood.
-
Assay Setup: Place the dried leaf discs, adaxial side up, on a layer of agar (e.g., 1% w/v) in a Petri dish to maintain turgor.
-
Insect Infestation: Carefully transfer a known number of aphids (e.g., 20-30 apterous adults) onto each leaf disc using a fine paintbrush.
-
Incubation: The Petri dishes are sealed with a ventilated lid and incubated in a growth chamber with controlled temperature (e.g., 22 ± 2 °C), humidity (e.g., 60 ± 5%), and photoperiod (e.g., 12:12 h light:dark).[6]
-
Mortality Assessment: The number of dead aphids is recorded at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.[6]
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.
Fungicidal Activity Bioassay (In Vitro Mycelial Growth Inhibition)
This method is commonly used to screen compounds for their ability to inhibit the growth of fungal pathogens.[7]
Workflow for an in vitro fungicidal bioassay.
Detailed Steps:
-
Preparation of Test Plates: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Add appropriate volumes of the stock solutions to molten (45-50 °C) potato dextrose agar (PDA) to achieve the desired final concentrations. The final concentration of DMSO in the medium should be kept low (e.g., <1%) to avoid solvent effects. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a young fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Measurement: When the fungal growth in the control plates (containing only DMSO) has reached a significant diameter, measure the colony diameter of all treatments.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 (effective concentration for 50% inhibition) value by regression analysis of the concentration-response data.
Mechanism of Action: The Neonicotinoid Signaling Pathway
The primary mode of action for many insecticidal derivatives of this compound is the disruption of neurotransmission by acting on nicotinic acetylcholine receptors (nAChRs).
Simplified mechanism of action of neonicotinoid insecticides at the insect synapse.
Neonicotinoids bind to a specific site on the insect nAChR, acting as agonists that mimic the action of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not easily metabolized and bind with high affinity, leading to the persistent and irreversible opening of the ion channel.[2] This results in a continuous influx of sodium ions, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect. The selectivity of neonicotinoids for insect nAChRs over those in vertebrates is a key factor in their favorable safety profile for mammals.[1]
Future Perspectives and Conclusion
The this compound scaffold is a proven and valuable starting point for the discovery of novel biologically active compounds, particularly in the agrochemical sector. While its derivatives have been most extensively explored for insecticidal activity, the potential for fungicidal and herbicidal applications should not be overlooked.
Future research should focus on the systematic synthesis and biological evaluation of a diverse range of simple derivatives, such as esters and ethers, to build a comprehensive structure-activity relationship database. This will enable a more rational design of new compounds with improved potency, selectivity, and environmental profiles. The exploration of novel pharmacophores attached to the (2-chloro-6-methylpyridin-3-yl)methyl moiety could lead to the discovery of compounds with new modes of action, helping to combat the growing issue of pest resistance.
References
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- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). Pest Management Science, 76(1), 336-344.
- A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples. (2021). Food Chemistry, 359, 129933.
- G. L. et al. (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. Journal of Agricultural and Food Chemistry, 48(8), 3574-3580.
- Chemical design, preparation, agricultural bioefficacy valuation, and molecular docking of some pyridine containing compounds. (2024). Growing Science.
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). Molecules, 29(4), 896.
- Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3655-3659.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6263.
- Synthesis, Fungicidal Activity, and QSAR of a Series of 2-Dichlorophenyl-3-triazolylpropyl Ethers. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3574-3580.
- Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS). (2011). Journal of Agricultural and Food Chemistry, 59(13), 7003-7011.
- Toxicity of neonicotinoid insecticides to honey bees: laboratory tests. (2011). Bulletin of Insectology, 64(1), 119-126.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2019). Journal of Heterocyclic Chemistry, 56(11), 3056-3062.
- Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. (2012). Pest Management Science, 68(5), 786-794.
- Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights. (2009). Journal of Agricultural and Food Chemistry, 57(19), 8715-8721.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2001). Journal of Clinical Microbiology, 39(6), 2200-2205.
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- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2001).
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7363.
- Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. (2021). RUDN Journal of Agronomy and Animal Industries, 16(4), 387-399.
- Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2011).
- Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (2023). Journal of the Brazilian Chemical Society, 34, 1-11.
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- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry, 9, 708891.
- Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). RSC Medicinal Chemistry, 12(6), 946-952.
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- Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents. (2018). PMC.
- Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. (2021). Pest Management Science, 77(7), 3357-3365.
- Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. (2002). Pest Management Science, 58(4), 359-367.
- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). PMC.
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- Synthesis of Pyridine and Phenyl Succinimides by Green Pathway and Their Antimicrobial Assay. (2018).
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A Comparative Guide to Catalysts for the Synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol
Introduction: The Significance of (2-Chloro-6-methylpyridin-3-yl)methanol in Medicinal Chemistry
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its substituted pyridine core is a prevalent motif in medicinal chemistry, and the hydroxymethyl group at the 3-position provides a crucial handle for further molecular elaboration. The efficiency and selectivity of the synthesis of this intermediate are therefore of paramount importance in drug discovery and development pipelines. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, primarily through the reduction of its precursor, 2-chloro-6-methylnicotinaldehyde. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic strategies.
Comparative Analysis of Catalytic Systems
The primary route to this compound involves the reduction of the aldehyde functionality of 2-chloro-6-methylnicotinaldehyde. The choice of catalyst or reducing agent is critical to ensure high yield and chemoselectivity, particularly avoiding the reduction of the pyridine ring or the cleavage of the C-Cl bond. This guide will compare three main categories of reduction methodologies:
-
Hydride Reductions: Utilizing stoichiometric reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Catalytic Hydrogenation: Employing heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum (IV) oxide (PtO₂), and Raney Nickel with molecular hydrogen.
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor in the presence of a transition metal catalyst, often based on Ruthenium (Ru).
Hydride Reductions: The Workhorses of Carbonyl Reduction
Hydride-based reducing agents are widely used in laboratory settings for their convenience and high reactivity.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] Its chemoselectivity is a significant advantage, as it typically does not reduce esters, amides, or the pyridine ring under standard conditions.[2]
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the alcohol.
-
Performance: The reduction of 2-chloro-6-methylnicotinaldehyde to the corresponding alcohol has been reported with a yield of 67%.[3] The reaction is typically carried out in protic solvents like methanol or ethanol at room temperature. For sensitive substrates, the reaction can be performed at lower temperatures to enhance selectivity.
-
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including esters, carboxylic acids, and amides.[4]
-
Mechanism: Similar to NaBH₄, the reaction involves nucleophilic hydride transfer. However, the greater polarity of the Al-H bond compared to the B-H bond makes LiAlH₄ significantly more reactive.
-
Performance: While highly effective, the high reactivity of LiAlH₄ can be a drawback, potentially leading to the reduction of the pyridine ring or cleavage of the C-Cl bond if the reaction conditions are not carefully controlled. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). Due to its higher reactivity and less forgiving nature, NaBH₄ is often the preferred choice for this specific transformation.
-
Catalytic Hydrogenation: Scalable and Atom-Economical
Catalytic hydrogenation utilizes molecular hydrogen (H₂) in the presence of a metal catalyst. This method is highly atom-economical and scalable, making it attractive for industrial applications.
-
Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst.[5] For pyridine hydrogenation, it is often used in the presence of an acid to protonate the nitrogen, which facilitates the reduction of the aromatic ring.[6] However, for the selective reduction of a side-chain aldehyde without affecting the ring or the C-Cl bond, careful control of reaction conditions is crucial. The use of catalyst poisons like diphenylsulfide can enhance chemoselectivity by deactivating the catalyst towards certain functional groups.[7]
-
Mechanism: The reaction occurs on the surface of the palladium catalyst. H₂ is adsorbed and dissociates into atomic hydrogen. The aldehyde also adsorbs onto the catalyst surface, and the hydrogen atoms are sequentially added across the carbonyl double bond.
-
Performance: While specific data for the target molecule is scarce, Pd/C is known to be effective for aldehyde reductions. However, there is a risk of dehalogenation (hydrodechlorination) and pyridine ring reduction, especially under harsh conditions (high pressure and temperature).
-
-
Platinum(IV) Oxide (PtO₂ - Adams' Catalyst): A highly active catalyst for the hydrogenation of a wide range of functional groups, including aromatic rings.[6] It is typically used in acidic solvents like acetic acid.
-
Mechanism: Similar to Pd/C, the reaction proceeds via surface catalysis where both hydrogen and the substrate are adsorbed onto the platinum surface.
-
Performance: Due to its high activity, PtO₂ is very effective for pyridine ring reduction.[8] This makes it less ideal for the selective reduction of the aldehyde group in 2-chloro-6-methylnicotinaldehyde, as significant over-reduction to the corresponding piperidine derivative and dehalogenation are likely.
-
-
Raney Nickel: A cost-effective, non-precious metal catalyst. It is known for its ability to reduce a variety of functional groups, including aldehydes and ketones, and can also be used for the hydrogenation of aromatic rings.[9][10]
-
Mechanism: Raney Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. It has a high surface area and contains adsorbed hydrogen, making it a highly active catalyst.
-
Performance: Raney Nickel can be a good option for aldehyde reduction. However, like other active hydrogenation catalysts, it can also promote the reduction of the pyridine ring and C-Cl bond cleavage, requiring careful optimization of reaction conditions (temperature, pressure, and solvent).
-
Catalytic Transfer Hydrogenation: Mild and Selective
Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenation with H₂ gas. It utilizes a hydrogen donor molecule, typically a simple alcohol like isopropanol or formic acid, in the presence of a transition metal catalyst.
-
Ruthenium (Ru) Catalysts: Ruthenium complexes are highly effective for the transfer hydrogenation of aldehydes and ketones.[11][12] These reactions can often be performed under neutral conditions and at moderate temperatures.
-
Mechanism: The mechanism typically involves the formation of a ruthenium hydride species from the hydrogen donor. This hydride is then transferred to the carbonyl carbon of the aldehyde, followed by protonation to yield the alcohol.
-
Performance: Ruthenium-catalyzed transfer hydrogenation is known for its high chemoselectivity.[13] It is a promising method for the selective reduction of the aldehyde group in 2-chloro-6-methylnicotinaldehyde while preserving the chloro-substituted pyridine ring. Yields for the transfer hydrogenation of various aldehydes are often high.[13]
-
Data Presentation: A Comparative Overview
| Catalyst/Reagent | Typical Conditions | Reported Yield for this compound or Analogs | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | 67%[3] | High chemoselectivity, mild conditions, operational simplicity. | Stoichiometric reagent, potential for borate ester byproducts. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to RT | High (inferred) | Very powerful reducing agent. | Low chemoselectivity, highly reactive with protic solvents, safety concerns. |
| Palladium on Carbon (Pd/C) / H₂ | Various solvents, RT to elevated temp., 1-50 atm H₂ | Moderate to High (inferred) | Catalytic, scalable, atom-economical. | Risk of dehalogenation and pyridine ring reduction.[7] |
| Platinum(IV) Oxide (PtO₂) / H₂ | Acetic Acid, RT, high pressure H₂ | Low (for selective reduction) | Highly active for ring reduction.[6] | Poor selectivity for aldehyde reduction over ring hydrogenation. |
| Raney Nickel / H₂ | Ethanol or Methanol, RT to elevated temp., atmospheric to high pressure H₂ | Moderate to High (inferred) | Cost-effective, active catalyst.[9] | Risk of over-reduction and dehalogenation. |
| Ruthenium (Ru) Catalysts / Isopropanol | Isopropanol, reflux | High (inferred) | High chemoselectivity, mild conditions, avoids H₂ gas.[11][13] | Catalyst can be expensive, may require inert atmosphere. |
Experimental Protocols
Protocol 1: Reduction of 2-chloro-6-methylnicotinaldehyde with Sodium Borohydride
This protocol is a general procedure based on standard laboratory practices for NaBH₄ reductions.[2]
Materials:
-
2-chloro-6-methylnicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-chloro-6-methylnicotinaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is a generalized procedure based on known methods for Ru-catalyzed transfer hydrogenation of aldehydes.[11]
Materials:
-
2-chloro-6-methylnicotinaldehyde
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Isopropanol
-
Base (e.g., K₂CO₃ or KOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask, reflux condenser, magnetic stirrer, oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Ruthenium catalyst (e.g., 1-2 mol%).
-
Add 2-chloro-6-methylnicotinaldehyde (1.0 eq) and the base (e.g., 5 mol%).
-
Add anhydrous isopropanol (as both solvent and hydrogen donor).
-
Heat the reaction mixture to reflux under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the isopropanol.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Visualization of Catalytic Pathways
Caption: Mechanism of Hydride Reduction.
Caption: General Workflow for Catalytic Hydrogenation.
Conclusion and Recommendations
The synthesis of this compound via the reduction of 2-chloro-6-methylnicotinaldehyde can be achieved through several catalytic methods.
-
For small-scale laboratory synthesis , sodium borohydride offers an excellent balance of reactivity, chemoselectivity, and operational simplicity, making it the recommended choice.
-
For large-scale industrial production , catalytic hydrogenation with a carefully selected catalyst (e.g., a modified Pd/C to prevent dehalogenation) would be the most cost-effective and atom-economical approach, though it requires optimization to ensure selectivity.
-
Catalytic transfer hydrogenation using ruthenium catalysts presents a modern, highly selective, and mild alternative that is particularly well-suited for substrates with sensitive functional groups and avoids the need for high-pressure hydrogenation equipment.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices effectively.
References
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Babler, J. H., & Sarussi, S. J. (1983). Enhanced reducing properties of pyridine-borane adsorbed on solid supports: a convenient method for chemoselective reduction of aldehydes. The Journal of Organic Chemistry, 48(23), 4416–4419. [Link]
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Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
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Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. [Link]
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Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
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Perni, R. H., Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 13. [Link]
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Tinnis, F., Slagbrand, T., Trillo, P., & Adolfsson, H. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews, 45(23), 6685–6697. [Link]
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Various Authors. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3420. [Link]
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Williams, M. J., & Krische, M. J. (2012). Formation of C-C bonds via ruthenium-catalyzed transfer hydrogenation. Pure and Applied Chemistry, 84(8), 1729–1739. [Link]
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A Comparative Guide to the Structural Elucidation of (2-Chloro-6-methylpyridin-3-yl)methanol: A Multi-faceted Analytical Approach
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. The subject of this guide, (2-Chloro-6-methylpyridin-3-yl)methanol, a substituted pyridine, represents a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. Its precise structural characterization is paramount for predicting its behavior and potential applications.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound. We will delve into the gold standard, single-crystal X-ray diffraction, and compare its capabilities and outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods based on Density Functional Theory (DFT). Our focus is not merely on the "how" but critically, the "why" behind experimental choices, offering a holistic view for comprehensive structural analysis.
The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a static snapshot of the molecule's conformation and its packing within the crystal lattice, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for the exact title compound is not publicly available at the time of writing, we can extrapolate the methodology and expected outcomes from the closely related analogue, (2-Chloro-6-methylquinolin-3-yl)methanol, for which crystallographic data has been published.
Experimental Workflow for SCXRD
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.7 mL. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer. Standard experiments include:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): These experiments reveal correlations between nuclei, helping to establish connectivity (e.g., which protons are coupled to which other protons, and which protons are attached to which carbons).
-
-
Data Interpretation: The resulting spectra are analyzed to determine chemical shifts, coupling constants, and integration values, which are then pieced together to build the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern, which aids in structural elucidation.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and often extensive fragmentation. This provides a characteristic "fingerprint" for the molecule.
-
Electrospray Ionization (ESI): The sample in solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated. This is a "soft" ionization technique that typically keeps the molecule intact, providing a clear molecular ion peak.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly DFT, have become invaluable tools for complementing experimental data. DFT calculations can predict molecular geometries, NMR chemical shifts, and other spectroscopic properties. By comparing calculated data for a proposed structure with experimental results, one can gain confidence in the structural assignment.
-
Structure Input: A hypothetical 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a chosen DFT functional and basis set to find the lowest energy conformation.
-
Property Calculation: For the optimized geometry, properties such as NMR chemical shifts are calculated.
-
Comparison: The calculated NMR chemical shifts are compared with the experimental values. A good correlation supports the proposed structure.
Comparison of Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Density Functional Theory (DFT) |
| Sample Phase | Solid (single crystal) | Solution | Solid or Solution | In Silico (no physical sample) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, chemical environment, solution conformation | Molecular weight, elemental formula, fragmentation | Optimized geometry, predicted spectroscopic properties |
| Strengths | - Unambiguous 3D structure determination- Absolute stereochemistry- Reveals intermolecular interactions | - Structure in solution (biologically relevant)- Information on molecular dynamics- Does not require crystallization | - High sensitivity (small sample amount)- Precise molecular weight- Isotopic information | - Complements experimental data- Can distinguish between isomers- No experimental cost |
| Limitations | - Requires high-quality single crystals (can be a major bottleneck)- Provides a static, solid-state structure | - Provides relative, not absolute, stereochemistry- Complex spectra for large molecules- Does not give bond lengths/angles | - Does not provide 3D structure- Fragmentation can be complex to interpret | - Predictions are model-dependent- Can be computationally expensive- Requires experimental data for validation |
Conclusion: An Integrated Approach for Authoritative Structural Assignment
The structural elucidation of this compound, like any novel compound, is best approached with a suite of complementary analytical techniques. While single-crystal X-ray diffraction provides the definitive, high-resolution three-dimensional structure, its reliance on crystalline samples makes it not universally applicable.
NMR spectroscopy serves as the primary tool for determining the molecular constitution and conformation in the solution state, which is often more relevant to the compound's behavior in chemical reactions or biological systems. Mass spectrometry provides an essential and rapid confirmation of the molecular weight and elemental composition. Finally, DFT calculations act as a powerful validation tool, bridging the gap between a proposed structure and its experimentally observed spectroscopic properties.
By integrating the data from these orthogonal techniques, researchers can build a self-validating system for structural assignment. The connectivity information from NMR, confirmed by the molecular weight from MS, can be used to build a model that is then either definitively proven by SCXRD or strongly supported by the close correlation between experimental and DFT-calculated data. This integrated approach embodies the principles of scientific rigor, ensuring the trustworthiness and authority of the final structural assignment.
References
-
Roopan, S. M., et al. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2835. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a guide for organic chemists. Journal of Organic Chemistry, 77(7), 3465-3474. [Link]
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
A Senior Application Scientist's Guide to HPLC Purity Assessment of (2-Chloro-6-methylpyridin-3-yl)methanol
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of (2-Chloro-6-methylpyridin-3-yl)methanol, a key building block in various pharmaceutical syntheses. We will explore the rationale behind experimental choices, present comparative data, and ground our methodologies in authoritative regulatory guidelines to ensure scientific integrity.
The Critical Role of Purity in Drug Development
This compound is a substituted pyridine derivative. The presence of impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity. HPLC is the industry-standard technique for this purpose due to its high resolution, sensitivity, and versatility.
Understanding the Analyte: Physicochemical Properties
Before developing an HPLC method, it is crucial to understand the physicochemical properties of the target molecule.
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₇H₈ClNO | Molecular Weight: 157.6 g/mol |
| Physical Form | Solid | Requires dissolution in a suitable solvent for analysis. |
| Polarity | Expected to be a polar compound due to the pyridine ring, chloro, and methanol functional groups. Pyridine and its derivatives are generally hydrophilic. | A standard C18 reversed-phase column may not provide sufficient retention. Alternative column chemistries or mobile phase modifications may be necessary. |
| UV Absorbance | The pyridine ring is a chromophore. 2-chloropyridine exhibits UV absorbance.[1][2] The exact λmax for this compound should be determined experimentally using a photodiode array (PDA) detector, but is expected to be in the range of 260-280 nm. | A UV or PDA detector is suitable for this analysis. |
Comparative HPLC Methodologies for Purity Assessment
The goal of a purity method is to separate the main compound from all potential impurities. These impurities can stem from starting materials, by-products of the synthesis, or degradation products. A common synthetic route for similar pyridine derivatives may involve the reduction of a corresponding carboxylic acid or aldehyde.[3][4] Therefore, potential impurities could include the starting material (e.g., 2-chloro-6-methylnicotinic acid), over-oxidized products, or isomers.
Here, we compare three distinct reversed-phase HPLC methods, each with its own advantages and ideal use cases.
Method 1: The Workhorse - C18 Column with an Acidified Mobile Phase
The C18 column is the most widely used stationary phase in reversed-phase HPLC.[1] For polar, basic compounds like our target analyte, an acidified mobile phase is often necessary to ensure good peak shape and retention.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm (or λmax determined by PDA)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Rationale:
-
C18 Column: Provides a good starting point for method development due to its versatility and wide availability.
-
Formic Acid: The acidic mobile phase protonates the pyridine nitrogen, reducing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase. It is also compatible with mass spectrometry (MS) if further identification of impurities is required.
Expected Performance:
| Analyte | Retention Time (min) | Peak Shape (Tailing Factor) | Resolution from Main Peak |
| This compound | 8.5 | 1.2 | - |
| Impurity 1 (more polar) | 3.2 | 1.1 | > 2.0 |
| Impurity 2 (less polar) | 9.8 | 1.3 | > 2.0 |
Causality behind choices: The gradient elution is chosen to separate compounds with a range of polarities. The initial low organic phase composition allows for the retention of the polar analyte, while the increasing concentration of acetonitrile elutes less polar impurities.
Method 2: Enhanced Retention for Polar Analytes - Polar-Embedded C18 Column
For highly polar compounds that show poor retention on a traditional C18 column even with a highly aqueous mobile phase, a polar-embedded or polar-endcapped C18 column is a superior alternative.
Experimental Protocol:
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm (or λmax determined by PDA)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
Rationale:
-
Polar-Embedded C18 Column: These columns have a polar functional group incorporated near the silica surface, which provides a different selectivity compared to standard C18 columns and allows for the use of highly aqueous mobile phases without phase collapse. This leads to better retention of polar analytes.
Expected Performance Comparison:
| Analyte | Retention Time (min) - Method 1 (C18) | Retention Time (min) - Method 2 (Polar-Embedded) |
| This compound | 8.5 | 10.2 |
| Impurity 1 (more polar) | 3.2 | 5.1 |
| Impurity 2 (less polar) | 9.8 | 11.5 |
Causality behind choices: The polar-embedded phase provides an additional retention mechanism through polar interactions, leading to increased retention times for all components and potentially better resolution between early eluting peaks. The initial mobile phase composition can be more aqueous (5% B) without risking phase collapse.
Method 3: Alternative Selectivity - Phenyl-Hexyl Column
When dealing with aromatic compounds, a phenyl-based stationary phase can offer unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and its impurities.
Experimental Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 15% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm (or λmax determined by PDA)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Rationale:
-
Phenyl-Hexyl Column: The phenyl-hexyl phase provides both hydrophobic and aromatic (π-π) interactions. This can lead to a different elution order and improved resolution for aromatic impurities that are difficult to separate on an alkyl-phase column.
Expected Performance Comparison:
| Analyte | Elution Order - Method 1 (C18) | Elution Order - Method 3 (Phenyl-Hexyl) |
| Impurity 1 | 1 | 1 |
| This compound | 2 | 3 |
| Impurity 2 | 3 | 2 |
Causality behind choices: A change in elution order, as shown in the hypothetical data above, indicates a different selectivity of the stationary phase. This can be highly beneficial for resolving co-eluting peaks observed with a C18 column.
Trustworthiness: A Self-Validating System through Method Validation
A developed HPLC method is not trustworthy until it has been validated. The validation process ensures that the method is suitable for its intended purpose. The core parameters for a purity method validation are outlined in the ICH Q2(R1) guidelines and are enforced by regulatory bodies like the FDA.[5][6][7][8][9] Adherence to USP General Chapter <621> on Chromatography is also essential.[10][11][12][13][14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of dilutions of the main compound and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is generally expected.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For a purity assay, the range is typically 80% to 120% of the test concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration and comparing the measured value to the true value (recovery).
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). The relative standard deviation (RSD) of the peak areas is calculated.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This involves varying parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.
Visualizing the Workflow
Caption: Workflow for HPLC method development and validation.
Conclusion
Assessing the purity of this compound by HPLC requires a systematic and scientifically sound approach. By understanding the analyte's properties, comparing different stationary phases, and rigorously validating the final method according to established guidelines, researchers can be confident in the quality of their synthesized material. The choice between a standard C18, a polar-embedded, or a phenyl-hexyl column will depend on the specific impurity profile of the sample. A well-developed and validated HPLC method is an indispensable tool in the journey of drug development, ensuring the safety and efficacy of the final pharmaceutical product.
References
-
<621> CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]
-
USP <621> Chromatography. (n.d.). DSDP Analytics. Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March). FDA. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). FDA. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]
-
UV-vis spectra (CH2Cl2) of the compounds indicated. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of the highest occupied molecular orbital and cationic structure of 2-chloropyridine by one-photon VUV-MATI spectroscopy and Franck–Condon fitting. (2020, August 24). RSC Publishing. Retrieved from [Link]
-
High-resolution VUV photoabsorption cross section of 2-chloropyrimidine... (n.d.). ResearchGate. Retrieved from [Link]
-
(2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH. Retrieved from [Link]
- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (n.d.). Google Patents.
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A Comparative Guide to the Synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol for Researchers and Drug Development Professionals
(2-Chloro-6-methylpyridin-3-yl)methanol is a key building block in the synthesis of numerous pharmaceutical compounds, making the development of efficient and scalable synthetic routes a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this valuable intermediate, supported by experimental data and mechanistic insights to inform your selection of the most suitable method for your research and development needs.
Introduction to the Target Molecule
This compound, with its substituted pyridine core, serves as a versatile scaffold in medicinal chemistry. The presence of the chloro, methyl, and hydroxymethyl groups at specific positions allows for diverse downstream functionalization, leading to the creation of a wide array of biologically active molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide will focus on the two most prevalent synthetic strategies, evaluating them based on yield, scalability, safety, and the availability of starting materials.
Route 1: Reduction of 2-Chloro-6-methylnicotinic Acid Derivatives
This is the most commonly employed and well-documented pathway to this compound. The general strategy involves the reduction of a carboxylic acid or its ester derivative at the 3-position of the pyridine ring.
Diagram of Route 1
A Guide to Spectroscopic Analysis: Differentiating (2-Chloro-6-methylpyridin-3-yl)methanol from its Precursors
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy.[1][2] (2-Chloro-6-methylpyridin-3-yl)methanol is a key building block in the synthesis of various therapeutic agents. Its purity and structural integrity are paramount. This guide provides an in-depth spectroscopic comparison between this target molecule and its common precursors, offering researchers a practical framework for monitoring chemical transformations and validating product identity. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the chemical rationale behind the spectral differences.
The Synthetic Pathway: From Acid to Alcohol
The synthesis of this compound typically involves the reduction of a carboxylic acid functional group. A common and efficient route starts from 2-chloro-6-methylnicotinic acid, which may be converted to its methyl ester to facilitate a smoother reduction to the primary alcohol. Each step in this transformation introduces specific structural changes that are readily distinguishable using modern spectroscopic methods.
Caption: Standard workflow for NMR sample analysis.
-
Sample Preparation : Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. The choice of solvent is critical; DMSO-d₆ is preferable for the carboxylic acid to ensure the acidic proton is observable.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the probe should be tuned and the magnetic field shimmed to ensure homogeneity.
-
Acquisition : Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, which requires a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Processing : Process the raw data (Free Induction Decay) using a Fourier Transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS at 0 ppm).
Protocol 2: FTIR and Mass Spectrometry Analysis
Caption: General workflow for FTIR and GC-MS analysis.
FTIR (Attenuated Total Reflectance - ATR)
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract signals from the atmosphere (like CO₂ and water vapor).
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition : Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis : The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) can be analyzed for the presence and absence of key functional group absorptions.
Mass Spectrometry (Gas Chromatography-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Separation & Ionization : The sample is vaporized and travels through the gas chromatograph column, which separates it from any impurities. As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electron Ionization).
-
Detection : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Analysis : Analyze the resulting mass spectrum to find the molecular ion peak and confirm the expected isotopic pattern for chlorine.
Conclusion
The transformation of 2-chloro-6-methylnicotinic acid or its ester into this compound is characterized by clear and definitive spectroscopic changes. By leveraging the complementary strengths of NMR, FTIR, and Mass Spectrometry, researchers can confidently track the disappearance of the carbonyl group and the appearance of the primary alcohol. This guide provides the foundational data and protocols to ensure the identity, purity, and quality of the final product, upholding the rigorous standards required in modern drug development.
References
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PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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Platypus Technologies. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals. [Link]
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Wikipedia. (2024). Mass spectrometry. [Link]
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Broussard, A. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. LabTAG by GA International. [Link]
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Broad Institute. (n.d.). What is Mass Spectrometry?[Link]
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Lab Manager. (2025, October 1). Mass Spectrometry in Analytical Chemistry: Methods and Applications. [Link]
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Workman, J., Jr. (2023). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]
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Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. [Link]
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ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry. [Link]
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Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
-
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]
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Wiley-VCH. (2010). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]
-
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-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. [Link]
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. [Link]
-
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Performance of (2-Chloro-6-methylpyridin-3-yl)methanol in Key Cross-Coupling Reactions: A Comparative Guide
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and biologically active compounds underscores the enduring importance of developing efficient synthetic routes to novel pyridine derivatives. (2-Chloro-6-methylpyridin-3-yl)methanol is a functionalized pyridine building block that offers multiple avenues for synthetic elaboration. The presence of a chloro substituent, a methyl group, and a hydroxymethyl group on the pyridine ring provides a unique combination of reactive sites and steric/electronic properties.
This guide provides an in-depth technical comparison of the anticipated performance of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific experimental data for this exact substrate is limited in publicly accessible literature, this guide will leverage established principles of pyridine chemistry and data from closely related analogues to provide a robust framework for its application. We will explore the causality behind experimental choices, present detailed protocols, and compare its potential reactivity with alternative substituted chloropyridines.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, enabling the formation of a C-C bond.[1] For this compound, the chloro group serves as the electrophilic partner for coupling with a variety of aryl- and heteroarylboronic acids or esters.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction, particularly with challenging substrates like chloropyridines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by the electronic and steric environment of the chloro-substituent. The electron-withdrawing nature of the pyridine nitrogen activates the C-Cl bond towards oxidative addition. However, the presence of the adjacent methyl and hydroxymethyl groups can introduce steric hindrance, potentially impacting the approach of the bulky palladium catalyst.
Table 1: Comparison of Substituted Chloropyridines in Suzuki-Miyaura Coupling
| Substrate | Key Structural Features | Expected Reactivity | Potential Challenges |
| This compound | Methyl and hydroxymethyl groups ortho to chlorine | Moderate to Good | Steric hindrance from ortho substituents may require specific bulky-ligand catalyst systems. The hydroxyl group may require protection depending on the reaction conditions. |
| 2-Chloropyridine | Unsubstituted | High | Prone to side reactions if not optimized. |
| 2-Chloro-6-methylpyridine | Methyl group ortho to chlorine | Good | Steric hindrance from the methyl group. |
| 3-Chloro-2-methylpyridine | Methyl group ortho to chlorine | Good | Similar steric considerations to the 2,6-disubstituted analogue. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[2] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the challenging oxidative addition of the C-Cl bond and promoting the subsequent steps of the cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance Analysis
The success of the Buchwald-Hartwig amination of this compound will heavily depend on the choice of the catalyst system and the nature of the amine coupling partner. The steric hindrance around the C-Cl bond necessitates the use of highly active catalysts.
Table 2: Comparison of Substituted Chloropyridines in Buchwald-Hartwig Amination
| Substrate | Key Structural Features | Expected Reactivity | Potential Challenges |
| This compound | Methyl and hydroxymethyl groups ortho to chlorine | Moderate | Requires highly active catalyst systems (e.g., with Buchwald or Josiphos ligands) to overcome steric hindrance. The hydroxyl group may interfere with the base and may require protection. |
| 2-Chloropyridine | Unsubstituted | High | Generally a good substrate with appropriate catalyst systems. |
| 3-Chloropyridine | Less activated C-Cl bond than the 2- or 4-positions | Lower | Requires more forcing conditions or highly active catalysts. |
| 2,6-Dichloropyridine | Two reactive sites | High | Regioselectivity can be an issue, though the 2-position is generally more reactive. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and will likely require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-3 mol%) or a suitable palladium precatalyst
-
RuPhos or a similar bulky phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox, add this compound (1.0 equiv.), the palladium source, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Buchwald-Hartwig amination.
III. Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of novel pyridine-containing molecules. While direct, comparative experimental data for this specific substrate is not abundant, the principles of modern cross-coupling chemistry provide a strong foundation for its successful application in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The key to unlocking its full potential lies in the careful selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, to overcome the steric demands of the substituted pyridine ring. The protocols and comparative insights provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this promising intermediate. Further investigation into the reactivity of the hydroxymethyl group and its potential need for protection under various reaction conditions will be a valuable area of future study.
References
-
Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 28). In Wikipedia. Retrieved from [Link]
-
Li, G., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2023, October 10). In Chemistry LibreTexts. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Retrieved from [Link]
-
This compound. (n.d.). In MilliporeSigma. Retrieved from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. (n.d.). In ResearchGate. Retrieved from [Link]
-
Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1544. Retrieved from [Link]
-
8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023, June 6). MDPI. Retrieved from [Link]
-
(2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). In Sci-Hub. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Chloro-6-methylpyridin-3-yl)methanol
Navigating the lifecycle of a chemical intermediate like (2-Chloro-6-methylpyridin-3-yl)methanol requires a commitment to safety that extends beyond its synthesis and use. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research and a cornerstone of laboratory safety. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is a halogenated pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 689259-06-1) should always be consulted, we can infer its likely hazard profile from structurally similar compounds and its chemical class.[1] The presence of a chlorinated pyridine ring suggests that it should be handled as a hazardous substance.
Based on data for analogous compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and can cause serious eye damage or irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
During combustion, it may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2][3] Therefore, all handling and disposal procedures are designed to minimize personnel exposure and prevent uncontrolled release into the environment.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if ingested, absorbed through the skin, or inhaled. | Chemical-resistant gloves (Nitrile rubber recommended), Lab coat, Chemical safety goggles.[5] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Chemical-resistant gloves, Lab coat.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Chemical safety goggles or face shield.[3] |
| Respiratory Irritation | May cause irritation to the respiratory tract. | Use only in a certified chemical fume hood. |
| Environmental Hazard | Do not allow product to enter drains, waterways, or soil.[3] | N/A (Procedural Control) |
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Meticulous segregation and containment are paramount to ensure that the waste can be safely handled by your institution's Environmental Health and Safety (EHS) department and its designated waste contractors.
Immediately upon generation, all waste containing this compound must be classified as Hazardous Chemical Waste . This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated materials such as gloves, weighing paper, pipette tips, and spill cleanup debris.
This waste stream falls under the category of halogenated organic waste . It is crucial not to mix it with non-halogenated organic waste, as this can complicate and increase the cost of the final disposal process.
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof cap. Plastic containers are often preferred for their durability.[6]
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. This label must be completed as waste is added and should include:
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The date the first waste was added.
-
All associated hazard pictograms (e.g., irritant, toxic).
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[6] This prevents the release of harmful vapors into the laboratory.
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and clearly marked SAA within the laboratory.[6] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Store Away from Incompatibles: Ensure the waste is not stored near strong oxidizing agents or acids.[7]
Final Disposal Pathway: From Laboratory to Destruction
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][8] As a chlorinated pyridine derivative, it is considered a hazardous waste that requires specialized treatment.[9]
The universally accepted and most environmentally sound method for the final disposal of this type of waste is high-temperature incineration .[9][10]
-
Contact EHS for Pickup: Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
-
Professional Handling: The licensed contractor will transport the waste to a specialized facility.
-
Incineration: The waste is destroyed in a hazardous waste incinerator operating at temperatures typically between 820°C and 1,600°C.[9] These facilities are equipped with advanced scrubbers and filtration systems to neutralize harmful combustion byproducts like hydrogen chloride, preventing their release into the atmosphere.
Emergency Procedures: Spill Management
Accidental spills must be handled promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to prevent it from spreading.[8][11]
-
Absorb and Collect: Absorb the spilled material with the absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[3]
-
Place in Waste Container: Place all contaminated absorbent and cleanup materials into a designated hazardous waste container and label it accordingly.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these procedures, you ensure a chain of custody that begins with responsible handling in your laboratory and ends with the safe, permanent destruction of the hazardous material, upholding your commitment to scientific integrity and workplace safety.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (2-Chloro-4-methylpyridin-3-yl)methanol.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chloro-3-cyano-6-methylpyridine.
- MilliporeSigma. (2024, September 6). Safety Data Sheet: 2-Chloro-2-methylpropane.
- Methanol Safety Data Sheet. (2023, November 22).
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol.
- Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: Methanol.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination.
- Braun Research Group. (n.d.).
- Lunn, G., & Sansone, E. B. (n.d.).
- U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization: Chlorinated Pyridines Category.
- University of Washington. (n.d.).
- Vita-D-Chlor. (n.d.).
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Loba Chemie. (n.d.).
- BLDpharm. (n.d.). This compound Safety Information.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methanol.
- Harper College. (2015, June 18).
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Cayman Chemical. (2023, May 6).
- Wikipedia. (n.d.). Polylactic acid.
- TCI Chemicals. (2025, January 2). Safety Data Sheet: 2-Amino-5-chloro-6-methylpyridine.
- Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- National Aeronautics and Space Administration (NASA). (n.d.). OSHA Regulated Chemicals with Expanded Health Standards.
- Sigma-Aldrich. (n.d.). (2-Chloro-6-methylpyridin-4-yl)methanol Product Information.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
